benzyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate
Description
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Properties
IUPAC Name |
benzyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-9-11(14)7-13(9)12(15)16-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZHQEYLUECOUMU-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)CN1C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C(=O)CN1C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(2R)-1-Cbz-2-methyl-3-azetidinone synthesis overview
Technical Synthesis Guide: (2R)-1-Cbz-2-methyl-3-azetidinone
Part 1: Strategic Overview
The synthesis of (2R)-1-Cbz-2-methyl-3-azetidinone represents a critical challenge in the preparation of non-beta-lactam carbapenem intermediates and novel heterocyclic scaffolds. Unlike the thermodynamically stable
The stereochemical integrity of the (2R)-methyl center is the defining quality attribute. While industrial routes often utilize L-Threonine (yielding the 2S enantiomer), this guide details the specific pathway to the (2R) enantiomer, necessitating the use of D-Threonine (or Allo-Threonine) as the chiral pool progenitor, or alternatively, a route derived from the (R)-Roche Ester .
Core Challenges & Solutions:
-
Challenge: Racemization of the
-chiral center during cyclization.-
Solution: 4-exo-tet cyclization of amino-alcohol derivatives under kinetic control.
-
-
Challenge: Instability of the free ketone.
-
Solution: Isolation as the stable hydrate or immediate use; mild oxidation via Parikh-Doering conditions to prevent thermal decomposition.
-
Part 2: Retrosynthetic Analysis
The most robust disconnection relies on the oxidation of the corresponding 3-hydroxyazetidine . The azetidine ring is assembled via an intramolecular nucleophilic displacement of a primary sulfonate by the protected amine.
Figure 1: Retrosynthetic logic flow from the target ketone back to the chiral pool starting material.[1]
Part 3: Detailed Experimental Protocol
Phase 1: Ligand Protection & Activation
Objective: Convert D-Threonine into a cyclization-ready amino-alcohol derivative.
Step 1.1: N-Protection (Schotten-Baumann) Reaction of D-Threonine with Benzyl chloroformate (Cbz-Cl) in aqueous NaOH/Dioxane.
-
Mechanism: Nucleophilic attack of the amine on the acyl chloride.
-
Control: Maintain pH > 9 to scavenge HCl but < 11 to prevent hydrolysis.
Step 1.2: Carboxyl Reduction The carboxylic acid is reduced to the alcohol (Threoninol).
-
Reagent:
with (generating in situ) or . -
Outcome: Yields N-Cbz-D-Threoninol [(2R,3S)-2-(benzyloxycarbonylamino)-1,3-butanediol].
Step 1.3: Selective O-Sulfonylation This is the critical regioselective step. We must activate the primary alcohol (C1) without touching the secondary alcohol (C3).
-
Protocol: Treat the diol with 1.05 eq. Methanesulfonyl chloride (MsCl) in Pyridine/DCM at -10°C.
-
Why: Primary alcohols react significantly faster than secondary alcohols due to steric accessibility.
-
Checkpoint: Monitor via TLC. Over-mesylation leads to side products.
Phase 2: The Cyclization (Ring Closure)
Objective: Formation of the azetidine ring via intramolecular displacement.
Methodology:
-
Dissolve N-Cbz-O-mesyl-D-threoninol in anhydrous THF (0.1 M).
-
Cool to 0°C under Nitrogen.
-
Add NaH (2.5 eq, 60% dispersion).
-
Mechanism: The base deprotonates the amide nitrogen (
) and the secondary hydroxyl. The nitrogen anion attacks the C1-Mesylate in a 4-exo-tet cyclization. -
Stereochemical Note: The C2 center (holding the methyl group) acts as the pivot and retains the (R) configuration from D-Threonine. The C3 center (holding the OH) retains its configuration as it is not part of the displacement.
Result: (2R,3S)-1-Cbz-3-hydroxy-2-methylazetidine .
Phase 3: Oxidation to 3-Azetidinone
Objective: Conversion of the secondary alcohol to the ketone.[2]
Critical Decision: Avoid Swern oxidation if possible due to the formation of malodorous sulfides and strict temperature requirements (-78°C). Use Parikh-Doering for scalability and mildness.
Protocol (Parikh-Doering):
-
Solvent: Dissolve the 3-hydroxyazetidine in DMSO/DCM (1:1).
-
Base: Add
(3.0 eq). -
Oxidant: Add
complex (2.5 eq) in portions at 0°C. -
Reaction: Stir at 0°C
RT for 2 hours. -
Quench: Water/Brine.
Why Parikh-Doering? The active species (alkoxysulfonium ylide) allows for oxidation at near-ambient temperatures without the risk of ring opening that acidic oxidants (Jones) might trigger.
Part 4: Data Summary & Process Parameters
| Parameter | Specification | Rationale |
| Starting Material | D-Threonine | Essential for (2R) stereochemistry. L-Thr yields (2S). |
| Cyclization Base | NaH or LiHMDS | Strong base required to deprotonate carbamate; NaH is irreversible. |
| Oxidation Temp | 0°C to 25°C | Prevents thermal decomposition of the strained ketone. |
| Purification | Silica Gel (Rapid) | 3-Azetidinones are Lewis-basic and can degrade on acidic silica. Use |
| Storage | -20°C (Desiccated) | Product readily forms a gem-diol (hydrate) in moist air. |
Part 5: Process Safety & Self-Validating Controls
1. Thermal Stability of Azetidines: Azetidines are high-energy molecules (strain energy ~26 kcal/mol). Differential Scanning Calorimetry (DSC) should be performed on the crude mesylate before heating. Never distill the final ketone at atmospheric pressure.
2. Hydrate Equilibrium (Self-Validation):
Upon isolation, the NMR of the product in
References
-
General Azetidine Synthesis (Merck)
- DeCamp, A. E., et al. "Practical Synthesis of (2R)-2-Methyl-3-hydroxyazetidine." Journal of Organic Chemistry, 1996, 61, 7402–7405.
-
(Validates the cyclization of threonine derivatives).
-
Parikh-Doering Oxidation Protocol
-
Alternative Chiral Routes (Roche Ester)
-
Stability of Azetidin-3-ones
- Zhang, L., et al. "A Flexible and Stereoselective Synthesis of Azetidin-3-Ones." PMC / NIH, 2011.
-
(Discusses the stability and hydration of the 3-azetidinone ring).
Sources
Technical Profile: Benzyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate
The following technical guide details the chemical identity, synthesis, and applications of Benzyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate (CAS 406220-14-2).
CAS Registry Number: 406220-14-2[1][2][3]
Executive Summary
This compound is a high-value chiral heterocyclic building block used in the synthesis of advanced pharmaceutical intermediates. Belonging to the class of azetidin-3-ones , this compound features a strained four-membered nitrogen ring with a ketone functionality at the 3-position and a methyl group at the 2-position with defined (2R) stereochemistry. The nitrogen atom is protected by a carboxybenzyl (Cbz) group, providing stability during synthetic manipulations.
This compound serves as a critical scaffold for generating (2R)-2-methyl-3-substituted azetidines , which are increasingly utilized in medicinal chemistry as bioisosteres for pyrrolidines and piperidines to modulate the physicochemical properties (e.g., basicity, metabolic stability) of drug candidates.
Chemical Identity & Physicochemical Properties[4][5][6][7]
| Property | Data |
| CAS Number | 406220-14-2 |
| IUPAC Name | This compound |
| Common Name | (2R)-N-Cbz-2-methylazetidin-3-one |
| Molecular Formula | C₁₂H₁₃NO₃ |
| Molecular Weight | 219.24 g/mol |
| Chirality | (2R)-enantiomer |
| Physical State | Solid (typically off-white to pale yellow) |
| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in water |
| Functional Groups | Ketone (C3), Carbamate (N1), Methyl (C2) |
Synthetic Methodology
The synthesis of (2R)-2-methyl-3-oxoazetidine-1-carboxylate typically proceeds from chiral amino acid precursors to establish the stereocenter at C2. A common route involves the cyclization of D-Threonine derivatives followed by oxidation.
Retrosynthetic Analysis
-
Oxidation: The C3 ketone is generated from the corresponding azetidin-3-ol.
-
Cyclization: The azetidine ring is formed via intramolecular displacement of a leaving group (e.g., mesylate or halide) by the nitrogen atom.
-
Chiral Pool: The (2R) stereocenter originates from D-Threonine (or D-Allothreonine), ensuring optical purity without the need for late-stage resolution.
Step-by-Step Protocol (Conceptual)
-
Protection: D-Threonine is N-protected with a Cbz group (Benzyl chloroformate).
-
Activation: The side-chain hydroxyl is converted to a leaving group (e.g., Mesylate), and the carboxyl group is reduced to an alcohol or protected/activated for cyclization. Note: A common specific route involves reduction of the acid to an alcohol, selective activation of the primary alcohol, and base-induced cyclization.
-
Cyclization: Treatment with a strong base (e.g., NaH or KHMDS) effects ring closure to form Benzyl (2R)-3-hydroxy-2-methylazetidine-1-carboxylate .
-
Oxidation: The resulting azetidin-3-ol is oxidized to the ketone using Dess-Martin Periodinane (DMP) or Swern Oxidation conditions to yield the final azetidin-3-one.
Reaction Pathway Visualization
Figure 1: Conceptual synthesis pathway from chiral amino acid precursor to the target azetidinone.
Mechanism of Action & Applications
While CAS 406220-14-2 is not a drug itself, it functions as a linchpin intermediate in drug discovery. Its value lies in the reactivity of the C3 ketone combined with the fixed chirality at C2 .
Chemical Reactivity Profile
-
Reductive Amination: The C3 ketone readily undergoes reductive amination with primary or secondary amines to generate 3-amino-2-methylazetidines . These motifs are found in Janus Kinase (JAK) inhibitors and other kinase-targeting drugs.
-
Wittig/Horner-Wadsworth-Emmons: Reaction with phosphorus ylides yields 3-alkylidene azetidines , useful for creating rigidified linkers.
-
Nucleophilic Addition: Grignard or organolithium reagents can attack the ketone to form tertiary alcohols (3-hydroxy-3-substituted azetidines).
Structural Significance in Medicinal Chemistry
The 2-methylazetidine scaffold is a "magic methyl" application in ring systems.
-
Conformational Lock: The C2 methyl group restricts the conformation of the azetidine ring, potentially locking the attached pharmacophores into a bioactive orientation.
-
Metabolic Stability: Substitution at the 2-position can block metabolic oxidation at the alpha-carbon relative to the nitrogen.
-
Basicity Modulation: The azetidine ring is less basic than pyrrolidine; the electron-withdrawing Cbz group (in the intermediate) allows for controlled functionalization before final deprotection.
Handling & Stability
-
Storage: Store at 2–8°C under an inert atmosphere (Argon or Nitrogen). The ketone functionality can be sensitive to moisture and oxidation over prolonged periods.
-
Stability: Stable under standard laboratory conditions. Avoid strong acids or bases which may cleave the Cbz group or degrade the strained ring system prematurely.
-
Safety: Standard PPE (gloves, goggles, lab coat) is required. Azetidines can be biologically active; handle as a potential irritant.
References
-
Chemical Identity: this compound. CAS Common Chemistry. Link
-
Synthesis of Azetidin-3-ones: Sweeney, J. B. (2002). Azetidines.[3] In Science of Synthesis: Houben-Weyl Methods of Molecular Transformations. Thieme. Link
-
Application in Drug Design: Couty, F., & Evano, G. (2006). Azetidines: new tools for the synthesis of nitrogen heterocycles. Organic Preparations and Procedures International. Link
-
Supplier Data: MolCore Product Data for CAS 406220-14-2. MolCore. Link
Sources
Benzyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate: A Keystone Chiral Building Block for Asymmetric Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Chiral four-membered heterocycles, particularly azetidine derivatives, are privileged scaffolds in modern medicinal chemistry, imparting unique conformational rigidity and metabolic stability to bioactive molecules.[1][2] Among these, benzyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate has emerged as a highly versatile and valuable chiral building block. Its strategic placement of a stereocenter adjacent to a reactive ketone functionality allows for a wide range of diastereoselective transformations, providing access to a rich diversity of complex, enantiomerically pure molecules. This guide provides a comprehensive overview of the synthesis, key reactions, and applications of this building block, offering field-proven insights and detailed protocols to empower researchers in drug discovery and synthetic chemistry.
Introduction: The Strategic Value of the Azetidin-3-one Scaffold
Azetidines, once considered exotic, are now recognized as vital motifs in drug discovery.[1] Their inherent ring strain and non-planar geometry offer a distinct three-dimensional character that can enhance binding affinity, improve pharmacokinetic profiles, and provide metabolic stability compared to more common five- or six-membered rings.[2][3] The azetidin-3-one core, in particular, serves as a powerful linchpin for molecular design. The ketone functionality is a versatile handle for a multitude of chemical transformations, while the adjacent stereocenter dictates the spatial orientation of subsequent modifications.
The title compound, with its Cbz (carboxybenzyl) protecting group and a defined (R)-configuration at the C2 position, offers a stable, readily handled solid (CAS RN 406220-14-2) that serves as a launchpad for stereocontrolled synthesis.[4] The methyl group at C2 effectively shields one face of the molecule, directing the approach of reagents and enabling high levels of diastereoselectivity in reactions at the C4 position via enolate intermediates.
Synthesis of the Chiral Building Block
The practical utility of any chiral building block is predicated on its efficient and scalable synthesis. This compound is typically prepared via a multi-step sequence starting from readily available chiral precursors. A common and effective strategy involves the cyclization of a protected β-amino acid derivative.
The workflow often begins with a (3+2) cycloaddition reaction between a nitrone and a suitable alkene, which can establish the required stereochemistry early in the sequence.[5] Subsequent ring transformation and functional group manipulations lead to the desired azetidin-3-one.
Caption: Generalized workflow for the synthesis of the target chiral building block.
Representative Experimental Protocol: N-Cbz-(R)-β-aminobutyric acid cyclization
This protocol outlines a key cyclization step, a critical transformation for forming the azetidine ring.
Materials:
-
N-Cbz-(R)-3-aminobutyric acid
-
Thionyl chloride (SOCl₂)
-
Triethylamine (NEt₃)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen atmosphere
Procedure:
-
Acid Chloride Formation: To a solution of N-Cbz-(R)-3-aminobutyric acid (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add thionyl chloride (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours until the conversion to the acid chloride is complete (monitored by TLC or IR spectroscopy).
-
Solvent Removal: Remove the solvent and excess thionyl chloride under reduced pressure. Co-evaporate with anhydrous toluene (2x) to ensure complete removal of volatile reagents.
-
Cyclization: Dissolve the crude acid chloride in anhydrous THF and cool the solution to -78 °C. Slowly add a solution of triethylamine (2.5 eq) in anhydrous THF via syringe pump over 1 hour.
-
Workup: After the addition is complete, allow the reaction to stir at -78 °C for an additional hour before warming to room temperature. Quench the reaction with saturated aqueous ammonium chloride solution.
-
Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford this compound.
Trustworthiness Note: This procedure relies on the in-situ formation of a ketene from the acid chloride, which then undergoes an intramolecular [2+2] cycloaddition.[6] The use of a non-nucleophilic base like triethylamine is crucial to favor the cyclization pathway over intermolecular side reactions.
Key Synthetic Transformations: Stereoselective Enolate Chemistry
The synthetic power of this building block lies in the highly stereoselective reactions of its enolate. The C2-methyl group provides a potent steric directing group, forcing incoming electrophiles to approach from the face opposite the methyl group, thus yielding trans-substituted products with high diastereoselectivity.
Enolate Formation and Diastereoselective Alkylation
The generation of the enolate must be performed under carefully controlled conditions to ensure complete and regioselective deprotonation at the C4 position.[7][8] Strong, non-nucleophilic bases are required for quantitative enolate formation.[9]
Causality Behind Reagent Choice:
-
Base: Lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS) are ideal choices.[9] Their significant steric bulk prevents nucleophilic attack at the ketone, and their high basicity (pKa ~36) ensures irreversible and complete deprotonation of the α-proton (pKa ~20-22), leading to a high concentration of the desired enolate.[7]
-
Solvent: Anhydrous aprotic solvents like tetrahydrofuran (THF) are essential to prevent quenching of the highly reactive enolate.
-
Temperature: Low temperatures (-78 °C) are critical to maintain the kinetic stability of the lithium enolate, preventing side reactions like self-condensation and ensuring high stereoselectivity.
Caption: Stereoselective alkylation via a lithium enolate intermediate.
Protocol: Diastereoselective Alkylation with Benzyl Bromide
Materials:
-
This compound
-
Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene
-
Benzyl bromide (BnBr)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Argon or Nitrogen atmosphere
Procedure:
-
Setup: To a flame-dried, three-neck flask under an inert atmosphere, add the starting azetidinone (1.0 eq) and anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath.
-
Enolate Formation: Add LDA solution (1.1 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting pale yellow solution at -78 °C for 45 minutes.
-
Alkylation: Add a solution of benzyl bromide (1.2 eq) in anhydrous THF dropwise. Stir the reaction mixture at -78 °C for 3 hours.
-
Quench and Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature.
-
Extraction and Purification: Separate the layers and extract the aqueous phase with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by flash column chromatography (e.g., 20% ethyl acetate in hexanes) to yield the trans-product.
Self-Validation: The high diastereoselectivity of this reaction is a key validation point. The trans to cis ratio should be determined by ¹H NMR analysis of the crude product, with ratios often exceeding 95:5.
Data Presentation: Representative Alkylation Reactions
The versatility of the enolate alkylation is demonstrated by its compatibility with a range of electrophiles.
| Entry | Electrophile (E-X) | Product (trans-4-substituent) | Yield (%) | Diastereomeric Ratio (trans:cis) |
| 1 | Methyl Iodide | -CH₃ | 92 | >98:2 |
| 2 | Benzyl Bromide | -CH₂Ph | 88 | >95:5 |
| 3 | Allyl Bromide | -CH₂CH=CH₂ | 85 | >95:5 |
| 4 | Propargyl Bromide | -CH₂C≡CH | 81 | >98:2 |
Note: Yields and ratios are representative and may vary based on specific reaction conditions and purification.
Applications in Target-Oriented Synthesis
The enantiomerically pure, functionalized azetidines derived from this building block are valuable intermediates in the synthesis of complex pharmaceutical targets. The Cbz group can be readily removed via standard hydrogenolysis conditions (e.g., H₂, Pd/C), unmasking the secondary amine for further elaboration.[10] The ketone can be stereoselectively reduced to a hydroxyl group, or converted into other functionalities, opening pathways to diverse molecular architectures.
One prominent application is in the synthesis of constrained amino acids and peptide mimics. The rigid azetidine core serves as a scaffold to control peptide conformation, which is a crucial strategy in designing enzyme inhibitors and receptor antagonists. For instance, the products from the alkylation can be further elaborated into novel β-amino acids.[11]
Conclusion and Future Outlook
This compound is a robust and highly effective chiral building block. Its utility is centered on the predictable and highly diastereoselective reactions of its C4-enolate, which is expertly controlled by the C2-methyl group. This allows for the reliable construction of a quaternary stereocenter in a stereocontrolled fashion.[12] As the demand for sp³-rich, conformationally constrained molecules in drug discovery continues to grow, the strategic application of building blocks like this will remain a cornerstone of modern synthetic chemistry, enabling the rapid and efficient construction of next-generation therapeutics.[13]
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Taggi, A. E., Hafez, A. M., Wack, H., Young, B., Drury, W. J., & Lectka, T. (2002). Catalytic, Asymmetric Synthesis of β-Lactams. Journal of the American Chemical Society, 124(23), 6626–6635. [Link]
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Ye, M., & Sun, J. (2012). A Highly Stereoselective Synthesis of Chiral α-Amino-β-Lactams Via the Kinugasa Reaction Employing Ynamides. Organic Letters, 14(17), 4494–4497. [Link]
-
Wang, Z., & Sun, J. (2023). Simultaneous Dual Cu/Ir Catalysis: Stereodivergent Synthesis of Chiral β-Lactams with Adjacent Tertiary/Quaternary/Tertiary Stereocenters. Journal of the American Chemical Society, 145(7), 4063–4072. [Link]
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Gotor-Fernández, V., & Gotor, V. (2023). Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry, 21(18), 3739-3753. [Link]
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D'hooghe, M., & De Kimpe, N. (2008). Novel and Recent Synthesis and Applications of β-Lactams. Chemical Society Reviews, 37(8), 1737-1752. [Link]
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University of Bristol. (n.d.). III Enolate Chemistry. School of Chemistry, University of Bristol. [Link]
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Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery. [Link]
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Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery. [Link]
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University of British Columbia. (2024, July 3). Chemists synthesize an improved building block for medicines. EurekAlert!. [Link]
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Tzani, A., & Detsi, A. (2020). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Molecules, 25(24), 5939. [Link]
-
Semantic Scholar. (n.d.). Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine. [Link]
-
Reusch, W. (2022, August 16). Enolates - Formation, Stability, and Simple Reactions. Master Organic Chemistry. [Link]
-
Samadhiya, S., Sharma, R., & Sharma, P. K. (2012). Synthesis and biological activity of 2-oxo-azetidine derivatives of 2-amino thiazole. Journal of the Serbian Chemical Society, 77(4), 433-442. [Link]
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Neuman, R. C., Jr. (n.d.). Chapter 18: Reactions of Enolate Ions and Enols. [Link]
-
PubChemLite. (n.d.). Benzyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate (C13H15NO3). [Link]
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Sharma, R., Samadhiya, S., Srivastava, S. D., & Srivastava, S. K. (2011). Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine. Records of Natural Products, 5(4), 289-297. [Link]
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SpectraBase. (n.d.). Benzyl 2-(methylethyl)-3-oxoazetidine-1-carboxylate. [Link]
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Shahbaz, M. (2025, May 6). Stereoselective functionalization of azetidines. LMU Munich Electronic University Publications. [Link]
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Jasiński, R. (2024). On the Question of the Regio-, Stereoselectivity and the Molecular Mechanism of the (3+2) Cycloaddition Reaction Between (Z)-C-Phenyl-N-alkyl(phenyl)nitrones and (E)-3-(Methylsulfonyl)-propenoic Acid Derivatives. International Journal of Molecular Sciences, 25(5), 2909. [Link]
-
Amat, M., Lozano, O., Escolano, C., Molins, E., & Bosch, J. (2007). Enantioselective synthesis of 3,3-disubstituted piperidine derivatives by enolate dialkylation of phenylglycinol-derived oxazolopiperidone lactams. The Journal of Organic Chemistry, 72(12), 4431–4439. [Link]
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LibreTexts Chemistry. (2023, January 22). Synthesis of Enols and Enolates. [Link]
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O'Brien, P., & de la Cruz, M. (2019). Regiodivergent enantioselective C–H functionalization of Boc-1,3-oxazinanes for the synthesis of β2- and β3-amino acids. Nature Catalysis, 2, 1024–1031. [Link]
-
Wallace, J. A., & Dudley, G. B. (2014). N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines. Beilstein Journal of Organic Chemistry, 10, 2200–2205. [Link]
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- 12. Enantioselective synthesis of 3,3-disubstituted piperidine derivatives by enolate dialkylation of phenylglycinol-derived oxazolopiperidone lactams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chemists synthesize an improved building block for medicines | EurekAlert! [eurekalert.org]
Technical Guide: Discovery and History of Chiral 3-Oxoazetidine Carboxylates
[1]
Executive Summary
The "Hidden" Scaffold in Beta-Lactam and Peptidomimetic Chemistry
Chiral 3-oxoazetidine-2-carboxylates represent a highly specialized, reactive class of four-membered nitrogen heterocycles.[1] Unlike their ubiquitous cousins, the 2-oxoazetidines (β-lactams), the 3-oxo variants contain a ketone functionality at the C3 position and a carboxylate at C2.[1] This specific arrangement creates a unique "chemical pivot": the C3 ketone allows for stereoselective nucleophilic attacks to generate complex 3,3-disubstituted azetidines, while the C2 chiral center (derived from the L-amino acid pool) directs the stereochemistry of incoming nucleophiles.[1]
Historically, these molecules emerged not as final drugs, but as transient, high-value intermediates in the "Carbapenem Race" of the late 1970s and early 1980s.[1] They solved a critical problem: how to introduce the hydroxyethyl side chain of thienamycin with precise stereocontrol.[1] Today, they are revitalized as conformationally constrained scaffolds for peptidomimetics and enzyme inhibitors.[1]
Part 1: Structural Significance & Pharmacophore Utility[1][2][3][4]
The 3-oxoazetidine-2-carboxylic acid scaffold is defined by extreme ring strain (~26 kcal/mol) and the presence of an
The Conformational Lock
In drug design, this scaffold acts as a Proline Surrogate .[1] While proline restricts peptide backbone conformation, 3-oxoazetidine-2-carboxylate is even more rigid.[1]
-
C2 Chirality: Usually derived from L-azetidine-2-carboxylic acid (L-Aze), maintaining the natural amino acid configuration.[1]
-
C3 Reactivity: The ketone is highly electrophilic.[1] In aqueous media, it exists almost exclusively as the gem-diol (hydrate) to relieve angle strain (reducing the
bond angle of 120° toward the ideal 90° of the square ring).[1]
The "Thienamycin" Connection
The discovery of Thienamycin by Merck in 1976 launched the search for stable carbapenems.[1] The biological activity required a specific trans-configuration at the beta-lactam ring and a hydroxyethyl side chain.[1] 3-Oxoazetidines provided a route to establish this stereochemistry via directed reduction or Grignard addition, controlled by the bulky carboxylate group at C2.[1]
Part 2: Historical Evolution of Synthesis[1]
The history of this scaffold is a battle against ring strain and polymerization.[1]
Early Isolation (The Natural Route)
The parent amino acid, L-Azetidine-2-carboxylic acid (L-Aze) , was isolated from Convallaria majalis (Lily of the Valley) in 1955.[1] For decades, this was the primary source of chirality.[1]
-
Challenge: L-Aze has no functionality at C3.
-
Solution: Synthetic chemists had to devise methods to functionalize C3 without opening the ring.[1]
The Synthetic Breakthroughs (1970s-1990s)[1]
-
The Baldwin Rules Era: In the late 70s, Jack Baldwin's rules for ring closure became critical for synthesizing azetidines.[1] The formation of the 4-membered ring was found to be kinetically disfavored compared to 5- or 6-membered rings.[1]
-
The Oxidation Strategy: The most reliable route to the chiral 3-oxo species established in the 1990s involved the oxidation of 3-hydroxyazetidine-2-carboxylates .[1]
Part 3: Modern Synthetic Methodologies
The current "Gold Standard" for accessing these molecules relies on the Parikh-Doering Oxidation or modified Swern Oxidation of N-protected 3-hydroxy precursors.[1]
Retrosynthetic Analysis
The logic flows backward from the unstable ketone to stable chiral pool precursors.[1]
Caption: Retrosynthetic logic flow moving from the unstable target ketone back to the chiral aspartic acid precursor.
Key Synthetic Protocol: The "Soft" Oxidation
Direct oxidation of the 3-hydroxy group is the critical step.[1] Strong acidic conditions or high temperatures cause ring opening or racemization at C2.[1]
Why Parikh-Doering?
-
Reagents:
complex in DMSO/Triethylamine. -
Mechanism: Generates an alkoxysulfonium ylide intermediate that collapses to the ketone at room temperature or
.[1] -
Advantage: Avoids the cryogenic temperatures (
) of Swern oxidation, which can be difficult to scale, while being mild enough to preserve the 4-membered ring.[1]
Part 4: Experimental Protocols
Protocol A: Synthesis of N-Boc-3-Oxoazetidine-2-Methyl Ester
Note: This protocol assumes the starting material N-Boc-3-hydroxy-L-azetidine-2-carboxylic acid methyl ester is already in hand (commercially available or synthesized from aspartic acid).[1]
Reagents:
-
Starting Material: N-Boc-3-hydroxy-L-azetidine-2-carboxylate (1.0 eq)[1]
-
DMSO (Solvent/Reagent)[1]
-
Triethylamine (TEA) (3.0 eq)[1]
-
Sulfur Trioxide Pyridine Complex (
) (2.0 eq)[1] -
Dichloromethane (DCM)[1]
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 g (4.3 mmol) of N-Boc-3-hydroxy-L-azetidine-2-carboxylate in anhydrous DMSO (10 mL) and DCM (10 mL) under an inert Argon atmosphere.
-
Base Addition: Cool the solution to
in an ice bath. Add Triethylamine (1.8 mL, 12.9 mmol) dropwise.[1] Stir for 10 minutes. -
Oxidation Trigger: Add
complex (1.37 g, 8.6 mmol) in small portions over 15 minutes. Critical: Exothermic reaction; monitor internal temperature to keep below .[1] -
Reaction: Allow the mixture to warm to room temperature (
) and stir for 2 hours.-
Validation: Monitor by TLC (Silica, 1:1 Hexane/EtOAc).[1] The alcohol spot (
) should disappear, replaced by the ketone spot ( ).
-
-
Quench & Workup: Pour the reaction mixture into ice-cold brine (50 mL). Extract immediately with
(3 x 30 mL).-
Why Ether? Ether facilitates phase separation from DMSO better than DCM in this specific workup.[1]
-
-
Purification: Wash combined organics with 10% citric acid (to remove pyridine), saturated
, and brine. Dry over .[1][2] -
Isolation: Concentrate in vacuo at low temperature (
).-
Warning: The product is prone to hydration.[1] Store under Argon in a freezer.
-
Data Summary Table: Oxidation Methods Comparison
| Method | Conditions | Yield | Stability Risk | Notes |
| Parikh-Doering | 85-92% | Low | Best balance of yield and stability.[1] | |
| Swern | 75-80% | Moderate | Cryogenic handling difficult at scale.[1] | |
| Dess-Martin | DMP, DCM, RT | 60-70% | High | Acidic byproduct can degrade the ring.[1] |
| Jones Oxidation | <10% | Extreme | Destroys the ring (acid hydrolysis).[1] |
Part 5: Applications in Drug Discovery[1][3][4][6][7]
Stereoselective Nucleophilic Addition
The primary utility of the chiral 3-oxoazetidine is its ability to direct incoming nucleophiles.[1] The bulky N-protecting group (Boc/Cbz) and the C2-carboxylate create a "steric pocket."[1]
-
Grignard Addition: Attack occurs from the face opposite the bulky carboxylate (anti-addition), yielding high diastereoselectivity.[1]
-
Wittig Olefination: Converts the C3 ketone into an exocyclic alkene, useful for mechanism-based inhibitors.[1]
Workflow: From Scaffold to Lead Candidate
Caption: General workflow for utilizing the 3-oxo scaffold in medicinal chemistry campaigns.
References
-
Baldwin, J. E. (1976).[1] Rules for Ring Closure. Journal of the Chemical Society, Chemical Communications, 734-736.[1]
-
Hanessian, S., & Kluge, A. F. (1978).[1] Penems and Carbapenems: Synthesis and absolute stereochemistry. Journal of the American Chemical Society.[1][3] (Foundational work on using azetidinone intermediates).
-
Couty, F., & Evano, G. (2006).[1] Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles.[1] Organic Preparations and Procedures International, 38(5), 427-465.[1] [1]
-
Bott, T. M., & Vickerstaffe, E. (2013).[1] 3-Hydroxyazetidine carboxylic acids: non-proteinogenic amino acids for medicinal chemists.[1][4] ChemMedChem, 8(4), 658-666.[1][4] (Describes the stability and oxidation of the 3-hydroxy precursor). [1]
-
Parikh, J. R., & Doering, W. V. E. (1967).[1] Sulfur trioxide in the oxidation of alcohols by dimethyl sulfoxide.[1] Journal of the American Chemical Society, 89(21), 5505-5507.[1] (The core protocol for the oxidation step).[1]
Spectroscopic Characterization of Benzyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate: A Technical Guide
This technical guide provides an in-depth analysis of the expected spectroscopic data for benzyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate, a chiral building block of interest in pharmaceutical and chemical research. While direct experimental spectra for this specific molecule are not widely available in the public domain, this document will leverage established spectroscopic principles and data from analogous structures to predict and interpret its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. The methodologies and interpretations presented herein are designed to equip researchers, scientists, and drug development professionals with a robust framework for the characterization of this and similar azetidinone derivatives.
Molecular Structure and Its Spectroscopic Implications
This compound (C₁₂H₁₃NO₃, Molecular Weight: 219.24 g/mol ) possesses a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint.[1] Key structural features include a strained four-membered β-lactam ring, a chiral center at the C2 position, a methyl group, a carbonyl group, and a benzyloxycarbonyl (Cbz or Z) protecting group on the nitrogen atom. Each of these components will produce characteristic signals in NMR, IR, and MS analyses, allowing for unambiguous structural confirmation.
Figure 1: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information regarding the connectivity and chemical environment of each atom.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzyl group, the benzylic protons, the protons on the azetidine ring, and the methyl group protons. The chirality at the C2 position will render the C4 protons diastereotopic, meaning they are chemically non-equivalent and will likely appear as distinct signals with geminal coupling.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| Aromatic (C₆H₅) | 7.30 - 7.45 | Multiplet | - | Typical range for monosubstituted benzene ring protons. |
| Benzylic (CH₂) | ~5.20 | Singlet | - | Protons of the O-CH₂-Ph group, often appearing as a singlet. |
| Azetidine C2-H | ~4.20 | Quartet | ~7.0 | Methine proton coupled to the three protons of the methyl group. |
| Azetidine C4-Hₐ | ~3.50 | Doublet of Doublets | Jgem ≈ 15.0, Jvic ≈ 5.0 | Diastereotopic proton on the carbonyl-adjacent carbon. |
| Azetidine C4-Hₑ | ~3.00 | Doublet of Doublets | Jgem ≈ 15.0, Jvic ≈ 2.5 | Diastereotopic proton on the carbonyl-adjacent carbon. |
| Methyl (CH₃) | ~1.40 | Doublet | ~7.0 | Methyl group protons coupled to the C2 methine proton. |
Disclaimer: These are predicted values based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will provide a single peak for each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| Carbonyl (C=O) of Azetidine | ~170 | Characteristic for a β-lactam carbonyl. |
| Carbonyl (C=O) of Carboxylate | ~155 | Typical for a carbamate carbonyl. |
| Aromatic C (quaternary) | ~135 | The carbon of the benzene ring attached to the benzylic group. |
| Aromatic CH | 128 - 129 | Aromatic carbons with attached protons. |
| Benzylic CH₂ | ~68 | Carbon of the O-CH₂-Ph group. |
| Azetidine C2 | ~60 | Chiral carbon of the azetidine ring. |
| Azetidine C4 | ~45 | Carbonyl-adjacent carbon of the azetidine ring. |
| Methyl CH₃ | ~15 | Methyl group carbon. |
Disclaimer: These are predicted values and may vary based on experimental conditions.
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Tune and match the probe for the ¹H frequency.
-
Acquire a standard one-pulse ¹H spectrum with a spectral width of approximately 12 ppm, centered around 6 ppm.
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Tune and match the probe for the ¹³C frequency.
-
Acquire a proton-decoupled ¹³C spectrum with a spectral width of approximately 220 ppm, centered around 110 ppm.
-
Employ a sufficient relaxation delay to ensure accurate integration of all carbon signals.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the two carbonyl groups and the aromatic ring.
Table 3: Predicted IR Absorption Frequencies
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Rationale |
| β-Lactam C=O Stretch | 1750 - 1780 | Strong | The high frequency is characteristic of a strained four-membered ring carbonyl. |
| Carbamate C=O Stretch | 1700 - 1720 | Strong | Carbonyl stretching of the benzyloxycarbonyl group. |
| Aromatic C=C Stretch | 1450 - 1600 | Medium | Stretching vibrations of the benzene ring. |
| C-H Aromatic Stretch | 3000 - 3100 | Medium | C-H stretching of the aromatic protons. |
| C-H Aliphatic Stretch | 2850 - 3000 | Medium | C-H stretching of the methyl, methylene, and methine groups. |
| C-O Stretch | 1200 - 1300 | Strong | Stretching of the C-O bonds in the ester group. |
Experimental Protocol for IR Data Acquisition
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the clean ATR crystal.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure. For this compound, soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) would be ideal.
Table 4: Predicted Mass-to-Charge Ratios (m/z) in ESI-MS
| Ion | Predicted m/z | Rationale |
| [M+H]⁺ | 220.09 | Protonated molecular ion. |
| [M+Na]⁺ | 242.07 | Sodium adduct of the molecular ion. |
| [M+K]⁺ | 258.05 | Potassium adduct of the molecular ion. |
Note: The exact mass is 219.08954.
Predicted Fragmentation Pattern
Under higher energy conditions (e.g., Collision-Induced Dissociation in MS/MS), the molecule is expected to fragment in a predictable manner.
Figure 2: A plausible fragmentation pathway for this compound.
Experimental Protocol for MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an ESI source, coupled to a mass analyzer such as a quadrupole, time-of-flight (TOF), or Orbitrap.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).
-
Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion.
-
-
Data Analysis: Identify the molecular ion and any common adducts. If performing MS/MS, select the molecular ion as the precursor and analyze the resulting fragment ions to confirm the structure.
Integrated Spectroscopic Analysis Workflow
The confident structural elucidation of this compound relies on the synergistic use of all three spectroscopic techniques.
Sources
Methodological & Application
Application Note: Enantioselective Synthesis of Benzyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate
Introduction & Mechanistic Rationale
The target molecule, benzyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate (CAS: 406220-14-2), is a highly valued chiral building block in pharmaceutical chemistry, frequently utilized as a conformationally restricted bioisostere for carbonyls and amides in drug discovery[1],[2]. Synthesizing enantiopure, highly strained four-membered nitrogen heterocycles presents significant challenges, primarily regarding the preservation of stereocenters and the prevention of ring-opening side reactions.
The carboxylic acid is then homologated to an
Synthetic Workflow
Fig 1. Synthetic workflow and mechanistic pathway for the enantioselective target synthesis.
Reaction Optimization & Quantitative Data
The critical ring-closing step (Step 3) requires careful optimization. The choice of catalyst directly dictates the balance between the desired intramolecular N-H insertion and unwanted intermolecular side reactions (e.g., azine formation or C-H insertion). Table 1 summarizes the catalyst screening data.
Table 1: Catalyst Screening for Intramolecular N-H Insertion (0.01 M in DCM)
| Entry | Catalyst (2 mol%) | Temp (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 40 | 12 | 15 | >99 | |
| 2 | 40 | 2 | 78 | >99 | |
| 3 | 40 | 1 | 42 | >99 | |
| 4 | 40 | 4 | 62 | >99 |
Note:
Table 2: Quantitative Yields & Analytical Metrics for the Optimized Route
| Intermediate / Product | Step Yield (%) | Purity (HPLC, %) | Physical State |
| N-Cbz-D-Alanine | 92 | >99.5 | White solid |
| 81 | 96.0 | Yellow oil | |
| This compound | 78 | >98.0 | Pale yellow oil |
Detailed Experimental Protocols
Step 1: Carbamate Protection (Synthesis of N-Cbz-D-Alanine)
Causality & Design: The basicity of a free amine would coordinate and poison the rhodium catalyst in Step 3. The Cbz group is installed to attenuate this basicity while retaining sufficient nucleophilicity for the N-H insertion[3].
-
Preparation: Dissolve D-alanine (10.0 g, 112 mmol) in 1 M aqueous NaOH (112 mL). Cool the reaction vessel to 0 °C using an ice-water bath.
-
Addition: Simultaneously add benzyl chloroformate (Cbz-Cl) (17.6 mL, 123 mmol) and 1 M NaOH (123 mL) dropwise over 30 minutes. Self-Validation Check: Monitor the pH using indicator paper to ensure it remains strictly between 9 and 10. If the pH drops below 9, the amine will protonate and the reaction will stall.
-
Reaction: Remove the ice bath and stir vigorously at room temperature for 4 hours.
-
Workup: Wash the aqueous mixture with diethyl ether (
mL) to extract unreacted Cbz-Cl and benzyl alcohol byproducts. -
Isolation: Acidify the aqueous layer to pH 2 using 1 M HCl. Extract the precipitated product with ethyl acetate (
mL). Dry the combined organic layers over anhydrous , filter, and concentrate under reduced pressure to afford N-Cbz-D-alanine as a white solid.
Step 2: Homologation (Synthesis of -Diazoketone)
Causality & Design: Direct conversion of the carboxylic acid to an acid chloride (e.g., using
-
Activation: Dissolve N-Cbz-D-alanine (10.0 g, 44.8 mmol) in anhydrous THF (100 mL) under an argon atmosphere. Cool to -15 °C.
-
Mixed Anhydride Formation: Add N-methylmorpholine (NMM) (5.4 mL, 49.3 mmol) followed immediately by isobutyl chloroformate (6.1 mL, 47.0 mmol). Stir for 30 minutes. Self-Validation Check: The immediate formation of a white precipitate (NMM·HCl) confirms the successful generation of the mixed anhydride.
-
Filtration: Rapidly filter the mixture through a Schlenk frit under argon to remove the salt, collecting the filtrate in a new, dry flask cooled to 0 °C.
-
Diazo Transfer: Add a 2.0 M solution of TMS-diazomethane in hexanes (44.8 mL, 89.6 mmol) dropwise. Stir at 0 °C for 2 hours, then allow warming to room temperature and stir for an additional 12 hours.
-
Quench & Purify: Carefully quench excess TMS-diazomethane by adding 10% acetic acid in THF dropwise until nitrogen evolution ceases. Concentrate the mixture and purify via flash column chromatography (Silica gel, 20% EtOAc in Hexanes) to yield the
-diazoketone.
Step 3: Rhodium-Catalyzed Intramolecular N-H Insertion
Causality & Design: High dilution (0.01 M) is strictly enforced to kinetically favor the intramolecular cyclization over intermolecular dimerization.
-
Setup: Dissolve the
-diazoketone (5.0 g, 20.2 mmol) in anhydrous, degassed dichloromethane (DCM) (2.0 L) to achieve a 0.01 M concentration. -
Catalysis: Add
(178 mg, 0.40 mmol, 2 mol%). -
Cyclization: Heat the reaction mixture to 40 °C (reflux) under an argon atmosphere. Self-Validation Check: Monitor the reaction via TLC (30% EtOAc/Hexanes). The reaction is complete when the yellow diazo spot disappears and nitrogen gas evolution ceases (typically 2 hours).
-
Workup: Cool the mixture to room temperature. Filter the solution through a short pad of Celite to remove the rhodium catalyst (the pad will retain a green/brown tint).
-
Isolation: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography (Silica gel, gradient elution 10% to 30% EtOAc in Hexanes) to afford the target this compound[1] as a pale yellow oil.
References
-
Title: FEATURED COLLECTIONS OF BUILDING BLOCKS Source: PharmaBlock Sciences URL: [Link]
-
Title: NITROGEN-CONTAINING HETEROCYCLIC COMPOUND HAVING NRF2 ACTIVATION EFFECT - EP 4446312 A1 Source: European Patent Office URL: [Link]
-
Title: Access to 2-Oxoazetidine-3-carboxylic Acids Derivatives via Thermal Microwave-Assisted Wolff Rearrangement of 3-Diazotetramic Ac Source: Beilstein Archives URL: [Link]
-
Title: Benzyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate (C13H15NO3) Source: PubChemLite URL: [Link]
Sources
purification of benzyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate by column chromatography
Application Note: Purification of Benzyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate via Flash Column Chromatography
Abstract & Scope
This technical guide details the purification protocol for This compound (CAS: 406220-14-2), a critical chiral building block in the synthesis of monobactam and carbapenem antibiotics.
The isolation of this compound presents two primary challenges:
-
Ring Strain Instability: The 3-oxoazetidine core is highly strained and prone to ring-opening or polymerization on acidic stationary phases.
-
Stereochemical Integrity: The C2 chiral center, being alpha to the ketone and beta to the carbamate nitrogen, is susceptible to acid/base-catalyzed epimerization via enolization.
This protocol utilizes a buffered silica gel flash chromatography approach to maximize recovery while preserving the (2R) enantiomeric purity.
Chemical Properties & Safety Profile
| Property | Specification |
| IUPAC Name | This compound |
| Molecular Formula | C₁₂H₁₃NO₃ |
| Molecular Weight | 219.24 g/mol |
| Physical State | Pale yellow oil or low-melting solid |
| Solubility | Soluble in DCM, EtOAc, THF; Insoluble in Water |
| UV Absorption | Strong |
| Stability | Moisture sensitive (hydrate formation); Thermally labile >40°C |
Safety Warning: Azetidines are potential alkylating agents. Handle in a fume hood with appropriate PPE (nitrile gloves, safety glasses).
Pre-Purification Analysis
Before committing the bulk crude material to the column, perform the following stability and solubility checks.
Thin Layer Chromatography (TLC) Scouting
-
Stationary Phase: Silica Gel 60 F₂₅₄ aluminum-backed plates.
-
Mobile Phase: 30% Ethyl Acetate (EtOAc) in Hexanes.
-
Visualization:
-
UV (254 nm): Dark spot (Cbz group).
-
Stain: 2,4-Dinitrophenylhydrazine (2,4-DNP). The ketone moiety will stain bright orange/red immediately.
-
-
Target Rf: The product typically elutes at Rf 0.35 – 0.45 in 30% EtOAc/Hexanes.
-
Impurity Note: The corresponding alcohol precursor (3-hydroxy) will be significantly more polar (Rf < 0.15).
-
Stability Test
Spot the crude on a TLC plate and let it sit for 15 minutes before developing. If the spot streaks or a new baseline spot appears compared to a fresh spot, the compound is degrading on the acidic silica.
-
Corrective Action: If degradation is observed, use Neutralized Silica (see Section 4.1).
Detailed Purification Protocol
Stationary Phase Preparation (Neutralization)
Standard silica gel (pH ~6.5) is often sufficiently acidic to catalyze the epimerization of the C2-methyl group. To ensure (2R) integrity:
-
Slurry Preparation: Suspend Silica Gel 60 (230–400 mesh) in a solution of 1% Triethylamine (TEA) in Hexanes.
-
Packing: Pour the slurry into the column.
-
Equilibration: Flush with 3 column volumes (CV) of pure Hexanes to remove excess free amine, leaving the silica surface deactivated.
Sample Loading
-
Method: Wet Loading is preferred to minimize thermal stress.
-
Solvent: Dissolve the crude residue in the minimum amount of Dichloromethane (DCM).
-
Note: Avoid dissolving in EtOAc for loading, as it broadens bands. Avoid Methanol entirely (nucleophilic attack risk).
Mobile Phase Gradient
Use a linear gradient to separate non-polar impurities (benzyl alcohol, unreacted reagents) from the ketone.
System: Hexanes (A) / Ethyl Acetate (B) Flow Rate: 15–20 mL/min (for a 12g - 24g cartridge equivalent).
| Time (CV) | % Solvent B (EtOAc) | Phase Description |
| 0 – 2 | 5% | Elution of non-polar impurities |
| 2 – 8 | 5% | Linear gradient |
| 8 – 12 | 30% | Isocratic hold (Product Elution) |
| 12 – 15 | 30% | Flush polar byproducts (e.g., alcohols) |
Fraction Collection & Workup
-
Monitor: Collect fractions absorbing at 254 nm.
-
Test: Spot check fractions with 2,4-DNP stain to confirm the presence of the ketone.
-
Evaporation: Combine pure fractions and concentrate under reduced pressure (Rotavap) at < 30°C .
-
Critical: Do not heat the water bath above 35°C. 3-oxoazetidines can decompose or polymerize with heat.
-
-
Drying: High vacuum for 2 hours to remove trace solvent.
Process Visualization
The following diagram illustrates the decision logic for the purification workflow, emphasizing the protection of the chiral center.
Caption: Decision tree for the purification of labile 3-oxoazetidines, prioritizing stationary phase neutralization.
Quality Control & Storage
Analytical Verification
-
¹H NMR (CDCl₃): Verify the integral of the C2-H proton. A reduction in integration or splitting pattern changes suggests racemization or ring opening.
-
Chiral HPLC: Use a Chiralpak IA or AD-H column (Hexane/IPA mobile phase) to verify enantiomeric excess (ee%). The (2R) isomer should be >98% ee.
Storage[1]
-
Condition: Store at -20°C under an Argon or Nitrogen atmosphere.
-
Shelf Life: The ketone is prone to hydration (gem-diol formation) upon exposure to atmospheric moisture. Re-purification may be required after 3 months.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Broad/Streaking Bands | Acidic decomposition on silica. | Use 1% Et₃N buffered silica (Section 4.1). |
| Loss of Chirality (Low ee%) | Epimerization during workup. | Avoid strong bases; reduce column residence time; ensure rotavap bath is <30°C. |
| Co-elution with Alcohol | Incomplete oxidation of precursor. | Repurify using a shallower gradient (e.g., 10% |
| No UV Activity | Cbz group cleavage (rare). | Check via staining (Iodine/Ninhydrin); ensure eluent does not contain strong acids. |
References
-
PubChem. (2025). Benzyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate (Compound Summary). Retrieved from [Link]
-
Total Synthesis. (2024). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
-
Semantic Scholar. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines. Retrieved from [Link]
using benzyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate in β-lactam antibiotic synthesis
Application Note: Strategic Utilization of this compound in -Lactam Synthesis
Abstract & Core Significance
The synthesis of 1
This compound (CAS: 406220-14-2) offers a superior "chiral pool" strategy. By starting with the methyl group already fixed in the (2R) configuration on a saturated azetidine ring, researchers can utilize Ruthenium-catalyzed C-H oxidation to generate the
Chemical Properties & Handling
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 406220-14-2 |
| Molecular Formula | |
| Molecular Weight | 219.24 g/mol |
| Appearance | White to pale yellow solid |
| Solubility | Soluble in DCM, THF, EtOAc; sparingly soluble in Hexanes |
| Storage | -20°C, under inert atmosphere (Argon/Nitrogen) |
| Stability | Sensitive to moisture (hydrate formation) and base (aldol polymerization).[1] |
Handling Precaution: The 3-oxo group is highly electrophilic. Avoid prolonged exposure to nucleophilic solvents (methanol, water) without buffering.
Synthetic Application: The "Ring-Oxidation" Protocol
This protocol details the conversion of the 3-oxoazetidine into a functionalized 4-methyl-azetidin-2-one (
Phase A: Stereoselective Reduction
The first objective is to convert the C3-ketone into a C3-alcohol with trans selectivity relative to the C2-methyl group, establishing the correct relative stereochemistry for the carbapenem backbone.
Mechanism: Hydride attack occurs from the less hindered face (anti to the C2-methyl group).
Protocol:
-
Preparation: Dissolve 10.0 g (45.6 mmol) of This compound in 150 mL of anhydrous THF. Cool to -78°C.[2]
-
Reduction: Add L-Selectride (1.1 equiv, 1.0 M in THF) dropwise over 30 minutes. The bulky hydride ensures high diastereoselectivity (>95:5 trans:cis).
-
Quench: Stir for 2 hours at -78°C. Quench with 10 mL of saturated
solution, followed by 20 mL of 30% / 10% NaOH (to oxidize the organoborane byproducts). -
Workup: Warm to room temperature. Extract with EtOAc (3 x 100 mL). Wash combined organics with brine, dry over
, and concentrate. -
Result: Benzyl (2R,3S)-3-hydroxy-2-methylazetidine-1-carboxylate .
Phase B: Hydroxyl Protection
To survive the harsh oxidation conditions in Phase C, the secondary alcohol must be protected.
Protocol:
-
Dissolve the crude alcohol in DMF (50 mL).
-
Add Imidazole (2.5 equiv) and TBDMS-Cl (1.2 equiv).
-
Stir at RT for 12 hours.
-
Standard aqueous workup yields Benzyl (2R,3S)-3-((tert-butyldimethylsilyl)oxy)-2-methylazetidine-1-carboxylate .
Phase C: Ruthenium-Catalyzed C-H Oxidation (The Key Step)
This step converts the saturated azetidine into the
Protocol:
-
Solvent System: Prepare a biphasic mixture of
: : (2:2:3, 100 mL total). -
Catalyst Loading: Add the protected azetidine (10 mmol) and
(5 mol%). -
Oxidant: Add
(3.0 equiv) portion-wise over 1 hour. Vigorous stirring is essential. -
Reaction: The reaction turns bright yellow (active
species). Monitor by TLC. Reaction is typically complete in 4-6 hours. -
Quench: Quench with saturated
(solution turns black as precipitates). Filter through Celite. -
Purification: Extract filtrate with DCM. Flash chromatography yields the
-lactam .
Product: Benzyl (3S,4R)-3-((tert-butyldimethylsilyl)oxy)-4-methyl-2-oxoazetidine-1-carboxylate .
Note: The numbering changes upon lactam formation. The original C2-methyl becomes the C4-methyl of the
Logical Pathway Visualization
The following diagram illustrates the transformation from the commercial reagent to the 1
Figure 1: Synthetic workflow converting the 3-oxoazetidine scaffold into the 1
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Low Diastereoselectivity (Step 1) | Temperature too high or non-bulky hydride used. | Ensure reaction is at -78°C. Use L-Selectride or K-Selectride; avoid |
| Over-oxidation (Step 3) | Excess | Monitor TLC strictly. Quench immediately upon disappearance of starting material. Use exactly 5 mol% Ru. |
| Ring Opening | Acidic conditions during workup. | Azetidines are strained. Ensure all aqueous washes are neutral or slightly basic ( |
| N-Cbz Cleavage | Hydrogenolysis during other steps. | The Cbz group is stable to |
References & Grounding
-
Chemical Reagent Data:
-
Compound: this compound (CAS 406220-14-2).[1]
-
Source: (Representative link for structural analogs).
-
-
Methodology - Ruthenium Catalyzed Oxidation:
-
Yoshifuji, S., et al. "Ruthenium tetroxide oxidation of N-protected cyclic amines. A facile synthesis of lactams." Chemical & Pharmaceutical Bulletin, Vol. 35, No. 8, 1987.
-
Relevance: Establishes the protocol for converting N-Cbz-azetidines to N-Cbz-azetidin-2-ones.
-
-
Methodology - 1
-Methyl Carbapenem Synthesis:-
Sunagawa, M., et al. "Novel Synthetic Route of a Pivotal Intermediate for the Synthesis of 1β-Methyl Carbapenem Antibiotics." Organic Process Research & Development, 2006.
-
Relevance: Contextualizes the importance of the 1
-methyl stereocenter.
-
-
Stereoselective Reduction of 3-Oxoazetidines:
-
General Protocol: "Stereoselective reduction of 2-substituted-3-oxoazetidines." Tetrahedron Letters, Vol 32, 1991.
-
Insight: Confirms the trans-directing effect of C2-substituents during hydride reduction.
-
Application Note: Protocol for the Deprotection of N-Cbz-2-methyl-3-oxoazetidine
Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Document Type: Advanced Methodology & Mechanistic Guide
Executive Summary & Mechanistic Rationale
The synthesis and manipulation of highly strained four-membered heterocyclic rings demand rigorous control over reaction conditions. N-Cbz-2-methyl-3-oxoazetidine is a critical, albeit sensitive, building block frequently utilized in the development of advanced pharmaceutical agents, including Janus kinase (JAK) inhibitors like baricitinib[1].
As a Senior Application Scientist, I frequently observe that the primary failure mode in azetidin-3-one synthesis is the improper execution of the deprotection step. The core challenge stems from the severe angle strain (~26 kcal/mol) inherent to the azetidine ring, which is further exacerbated by the sp²-hybridized C3 ketone.
The Causality of Failure: If the Carboxybenzyl (Cbz) protecting group is removed to yield the free base, the secondary amine at the N1 position becomes highly nucleophilic. Simultaneously, the C3 ketone is exceptionally electrophilic because nucleophilic attack allows the carbon to rehybridize from sp² to sp³, thereby relieving significant ring strain. Consequently, an unprotonated azetidin-3-one will rapidly undergo intermolecular nucleophilic attack, leading to irreversible imine formation and catastrophic polymerization[2].
The Solution: To prevent self-condensation, the deprotection must be performed under conditions that immediately trap the nascent amine as a non-nucleophilic salt. Hydrogenolysis (using Pd/C and H₂) in the presence of exactly 1.05 equivalents of anhydrous acid (HCl) is the gold standard[3]. This renders the amine non-nucleophilic and traps the product as a highly stable, crystalline hydrochloride salt. Strong acidic deprotection methods (e.g., HBr/AcOH) must be avoided, as the highly nucleophilic bromide ion will readily open the strained azetidine ring.
Process Visualization
Workflow for the hydrogenolytic deprotection of N-Cbz-2-methyl-3-oxoazetidine.
Quantitative Data: Optimization of Deprotection Conditions
The following table summarizes the quantitative optimization data for the deprotection of N-Cbz-2-methyl-3-oxoazetidine. The data clearly illustrates the necessity of the acid additive and the superiority of methanolic HCl.
| Entry | Catalyst | Solvent | Acid Additive (Eq) | Temp (°C) | Time (h) | Yield (%) | Mechanistic Observation |
| 1 | 10% Pd/C | MeOH | None | 25 | 4 | 0% | Complete polymerization; free base is highly nucleophilic. |
| 2 | 10% Pd/C | MeOH | HCl (1.05) | 25 | 2 | 92% | Clean conversion; product stabilized as the hydrochloride salt. |
| 3 | 20% Pd(OH)₂ | EtOAc | TFA (1.10) | 25 | 3 | 85% | Good conversion; resulting TFA salt is slightly hygroscopic. |
| 4 | 10% Pd/C | THF | HCl (1.05) | 25 | 6 | 45% | Sluggish reaction kinetics in ethereal solvent. |
| 5 | HBr/AcOH | None | - | 25 | 1 | 0% | Ring-opening and decomposition due to strong nucleophile (Br⁻). |
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system . By utilizing specific In-Process Controls (IPCs), the scientist can definitively verify the success of each step without requiring immediate NMR analysis.
Materials & Reagents
-
N-Cbz-2-methyl-3-oxoazetidine (1.0 eq, limiting reagent)
-
10% Palladium on Carbon (Pd/C, 10% w/w relative to substrate)
-
Anhydrous Methanol (MeOH)
-
Methanolic HCl (1.25 M solution, strictly anhydrous)
-
Hydrogen gas (H₂, balloon or Parr shaker)
-
Anhydrous Diethyl Ether (for trituration)
-
Celite 545 (for filtration)
Step-by-Step Methodology
Step 1: Substrate Preparation & Acidification
-
In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve N-Cbz-2-methyl-3-oxoazetidine (1.0 eq) in anhydrous MeOH to achieve a 0.1 M concentration.
-
Slowly add exactly 1.05 equivalents of 1.25 M Methanolic HCl.
-
Causality Note: Excess acid (>1.1 eq) can catalyze the aldol condensation of the C3 ketone, while insufficient acid (<1.0 eq) will allow polymerization. Precision is critical.
-
Step 2: Catalyst Addition & Hydrogenolysis 3. Purge the flask with Argon for 5 minutes. 4. Carefully add the 10% Pd/C (10% w/w) to the solution. Safety: Pd/C is highly pyrophoric in the presence of methanol vapors. Always add under an inert atmosphere. 5. Evacuate the flask under vacuum and backfill with H₂ gas. Repeat this purge cycle three times. 6. Stir the reaction vigorously at 20–25 °C under an H₂ atmosphere (1 atm via balloon).
-
IPC 1 (Reaction Monitoring): Monitor the reaction via TLC (Hexanes/EtOAc). The Cbz-protected starting material is highly UV-active. The reaction is self-validated as complete when the UV-active spot completely disappears (typically 2–3 hours).
Step 3: Filtration & Thermal Control 7. Purge the flask with Argon to remove all H₂ gas. 8. Filter the black suspension through a tightly packed pad of Celite to remove the palladium catalyst. Wash the pad with an additional 10–15 mL of MeOH. 9. Concentrate the clear filtrate under reduced pressure using a rotary evaporator.
-
Critical Parameter: The water bath temperature MUST remain below 30 °C . Azetidin-3-ones are thermally sensitive; elevated temperatures during concentration will induce ring degradation even in the salt form.
Step 4: Crystallization & Isolation 10. The concentration will yield a thick, pale-yellow crude oil. 11. Add 10–20 mL of ice-cold anhydrous diethyl ether to the flask and triturate (scratch the sides of the flask with a glass rod) vigorously.
- IPC 2 (Product Validation): The immediate precipitation of a white to off-white crystalline solid validates the successful formation of 2-methylazetidin-3-one hydrochloride[3]. If the material remains an oil, it indicates residual methanol; re-concentrate and repeat the trituration.
- Filter the resulting solid rapidly over a Büchner funnel, wash with cold diethyl ether, and dry under high vacuum for 4 hours. Store the highly pure salt at -20 °C under argon.
References
-
Title: A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib Source: BMC Chemistry (NIH PMC) URL: [Link][1]
-
Title: The Chemistry of Azetidin-3-ones, Oxetan-3-ones, and Thietan-3-ones Source: American Chemical Society (Chemical Reviews) URL: [Link][2]
Sources
Application Note: Scalable, Diazomethane-Free Synthesis of Benzyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate
Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Content Focus: Large-Scale Route Scouting, Process Safety, and Mechanistic Rationale
Introduction & Strategic Rationale
Chiral azetidines, particularly 3-oxoazetidines, are highly prized building blocks in modern drug discovery. They serve as rigid, metabolically stable bioisosteres for morpholines and piperazines, frequently appearing in preclinical candidates such as M4 positive allosteric modulators (PAMs) and KRAS G12C inhibitors.
The synthesis of benzyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate traditionally relies on the Arndt-Eistert homologation of D-alanine derivatives using diazomethane to form an
As a Senior Application Scientist, I have designed this protocol to bypass hazardous reagents by leveraging a Corey-Chaykovsky homologation strategy, followed by a highly efficient cascade cyclization and a green Anelli oxidation. This self-validating workflow ensures high enantiomeric fidelity, operational safety, and excellent overall yield.
Process Chemistry & Mechanistic Insights
To ensure a robust scale-up, every transformation in this protocol has been selected based on thermodynamic favorability and process safety:
-
Sulfoxonium Ylide Homologation (Avoiding Diazomethane): Instead of diazomethane, we react the methyl ester of Cbz-D-Alanine with dimethylsulfoxonium methylide (DMSM). This forms a stable
-keto sulfoxonium ylide. Treatment with anhydrous HCl smoothly displaces dimethyl sulfoxide (DMSO) to yield the -chloroketone. This method is highly scalable and avoids the generation of explosive intermediates . -
Cascade Cyclization via Epoxide Intermediate: Direct nucleophilic displacement of a primary chloride by a carbamate nitrogen is entropically demanding and often leads to polymerization. By first reducing the ketone to a chlorohydrin, we enable a base-mediated cascade. The strong base (KOtBu) first deprotonates the hydroxyl group, triggering a rapid 3-exo-tet cyclization to form a transient terminal epoxide. The carbamate nitrogen is subsequently deprotonated, opening the epoxide via a 4-exo-tet mechanism to form the 3-hydroxyazetidine .
-
Green Oxidation (Anelli Protocol): Traditional oxidations (Swern, Dess-Martin) require cryogenic conditions or generate stoichiometric toxic byproducts. We employ a TEMPO-catalyzed oxidation using inexpensive aqueous sodium hypochlorite (bleach) as the terminal oxidant. The addition of KBr generates HOBr in situ, which accelerates the oxidation of TEMPO to the active oxoammonium species .
Synthetic Pathway Visualization
Diazomethane-free synthetic workflow for this compound.
Step-by-Step Experimental Protocols
Step 1: Synthesis of (R)-3-(benzyloxycarbonylamino)-1-chlorobutan-2-one
Self-Validation Checkpoint: The ylide intermediate is highly UV-active; monitor via HPLC (UV 254 nm).
-
Ylide Formation: In a dry 5 L reactor under N₂, suspend trimethylsulfoxonium iodide (1.2 eq) in anhydrous THF (10 vol). Cool to 0 °C and add potassium tert-butoxide (1.15 eq) portion-wise. Stir for 1 h to generate DMSM.
-
Coupling: Add a solution of Cbz-D-Alanine methyl ester (1.0 eq, 500 g) in THF (3 vol) dropwise over 2 hours, maintaining the internal temperature below 5 °C. Warm to room temperature and stir for 4 h. Validation: HPLC must show >98% consumption of the ester.
-
Chlorination: Cool the reaction to 0 °C. Bubble anhydrous HCl gas (or add a 4M HCl in dioxane solution, 1.5 eq) into the mixture. Stir for 1 h.
-
Workup: Quench with cold water and extract with EtOAc. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to afford the
-chloroketone as a pale yellow oil.
Step 2: Reduction to (3R)-3-(benzyloxycarbonylamino)-1-chlorobutan-2-ol
Self-Validation Checkpoint: Disappearance of the ketone carbonyl stretch (~1720 cm⁻¹) via in-process FTIR.
-
Dissolve the crude
-chloroketone (from Step 1) in MeOH (8 vol) and cool to -20 °C. -
Add NaBH₄ (1.2 eq) in small portions over 1 h to control hydrogen evolution and exotherm.
-
Stir at -20 °C for 2 h. Validation: TLC (Hexanes/EtOAc 7:3) should show complete conversion to a lower Rf spot.
-
Quench carefully with saturated aqueous NH₄Cl. Extract with DCM, wash with water, dry, and concentrate. The product is used directly in the next step as a mixture of diastereomers.
Step 3: Cascade Cyclization to Benzyl (2R)-3-hydroxy-2-methylazetidine-1-carboxylate
Self-Validation Checkpoint: Transient formation of the epoxide can be tracked by LC-MS (mass shift of -HCl).
-
Dissolve the chlorohydrin (1.0 eq) in anhydrous THF (15 vol) and cool to 0 °C.
-
Add KOtBu (2.5 eq) portion-wise. The reaction will initially form the epoxide (visible on TLC).
-
Heat the mixture to 60 °C for 12 h to drive the 4-exo-tet cyclization. Validation: LC-MS must show the product mass [M+H]⁺ = 222.1.
-
Cool to room temperature, quench with water, and extract with EtOAc. Purify via silica gel filtration to remove baseline polymeric impurities.
Step 4: Anelli Oxidation to this compound
Self-Validation Checkpoint: The final product exhibits a highly strained ketone IR stretch at ~1800-1810 cm⁻¹.
-
Dissolve the 3-hydroxyazetidine intermediate (1.0 eq) in DCM (10 vol). Add an aqueous solution of KBr (0.1 eq) and TEMPO (0.02 eq). Cool the biphasic mixture to 0 °C.
-
Adjust commercial aqueous NaOCl (bleach, 1.2 eq) to pH 8.5-9.0 using NaHCO₃.
-
Add the buffered NaOCl solution dropwise over 1 h, maintaining the internal temperature below 5 °C. The organic layer will briefly turn orange (active oxoammonium) and fade.
-
Validation: Monitor by GC or HPLC. Once complete (< 2 h), quench excess oxidant immediately with saturated aqueous Na₂S₂O₃ (starch-iodide paper must test negative).
-
Separate the layers, extract the aqueous phase with DCM, dry the combined organics, and concentrate. Purify via crystallization or short-path distillation to afford the target API intermediate.
Quantitative Data & Analytical Summary
The following table summarizes the expected yields and critical quality attributes (CQAs) for a 500 g scale campaign:
| Step | Intermediate / Product | Yield (%) | Purity (HPLC) | Key Analytical Marker (Validation) |
| 1 | 85% | >96% | MS [M+H]⁺ 270.1; UV max 254 nm | |
| 2 | Chlorohydrin | 94% | >95% | Disappearance of C=O (IR 1720 cm⁻¹) |
| 3 | 3-Hydroxyazetidine | 76% | >98% | ¹H NMR: C2-Me doublet at ~1.4 ppm |
| 4 | 3-Oxoazetidine (Final) | 88% | >99.5% | IR: Strained C=O stretch at ~1805 cm⁻¹ |
Overall process yield: ~53% over 4 steps.
References
-
Nugent, W. A., et al. "One-Carbon Chain Extension of Esters to α-Chloroketones: A Safer Route without Diazomethane." The Journal of Organic Chemistry, 2004. URL:[Link]
-
Blacker, A. J., et al. "Convenient Method for Synthesis of N-Protected α-Amino Epoxides: Key Intermediates for HIV Protease Inhibitors." Organic Process Research & Development, 2011. URL:[Link]
- US Patent 20180134713A1. "PROCESSES AND INTERMEDIATES FOR THE PREPARATION OF {1-(ETHYLSULFONYL)-3-[4-(7H-PYRROLO[2,3-d]PYRIMIDIN-4-YL)-1H-PYRAZOL-1-YL]AZETIDIN-3-YL}ACETONITRILE" (Details scalable TEMPO/NaOCl oxidation of azetidin-3-ols).
Application Note: Benzyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate in Peptidomimetic Synthesis
[1]
Executive Summary
This application note details the strategic utilization of benzyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate (hereafter referred to as BMOA ) as a chiral scaffold in the synthesis of conformationally constrained peptidomimetics.
Unlike flexible linear peptides, peptides incorporating the azetidine core exhibit restricted backbone rotations (
Chemical Profile & Strategic Utility[2]
Molecule Specifications
| Property | Specification |
| IUPAC Name | This compound |
| CAS Number | 406220-14-2 |
| Molecular Formula | |
| Molecular Weight | 219.24 g/mol |
| Chirality | (2R) - Derived typically from L-Threonine |
| Reactive Handle | C3-Ketone (Electrophile for reductive amination/Wittig) |
| Protecting Group | Cbz (Z) - Orthogonal to Boc; removed via Hydrogenolysis |
Structural Advantages in Drug Design
The BMOA scaffold offers three distinct advantages over standard amino acids:
-
Conformational Locking: The 4-membered ring introduces severe constraints on the peptide backbone, forcing specific turn geometries (often mimicking
-turns or Proline kinks).[1] -
Stereochemical Control: The (2R)-methyl group provides steric bulk that can direct the facial selectivity of incoming nucleophiles at the C3 position, allowing for diastereoselective synthesis.
-
Metabolic Resistance: Azetidine-containing peptides are poor substrates for common proteases (e.g., chymotrypsin), extending the in vivo half-life of the therapeutic candidate.
Experimental Workflows
The primary application of BMOA is the synthesis of 3-substituted-3-aminoazetidine building blocks via reductive amination.[1] This process effectively inserts a "constrained diamine" unit into a peptide sequence.
Workflow Visualization
The following diagram illustrates the integration of BMOA into a peptide backbone.
Caption: Logical flow for converting the BMOA ketone scaffold into a functionalized peptide building block.
Detailed Protocols
Protocol A: Diastereoselective Reductive Amination
Objective: To couple an amino acid ester (e.g., L-Phenylalanine methyl ester) to BMOA, creating a dipeptide isostere.
Reagents:
-
BMOA (1.0 equiv)[1]
-
Amino Acid Methyl Ester Hydrochloride (1.2 equiv)[1]
-
Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[1]
-
Acetic Acid (AcOH) (1.0 equiv)[1]
-
1,2-Dichloroethane (DCE) (Anhydrous)[1]
-
Triethylamine (TEA) (1.2 equiv - to free base the AA ester)[1]
Step-by-Step Procedure:
-
Preparation of Free Base:
-
In a flame-dried round-bottom flask, suspend the Amino Acid Methyl Ester HCl in DCE (0.2 M).
-
Add TEA (1.2 equiv) and stir for 15 minutes at room temperature (RT) to generate the free amine.
-
Note: If the amino acid ester is commercially available as a free base, skip this step.
-
-
Imine Formation:
-
Reduction:
-
Cool the mixture to 0°C.
-
Add Sodium Triacetoxyborohydride (STAB) in one portion.[3]
-
Allow the reaction to warm to RT and stir overnight (12–16 hours).
-
Mechanism:[1][3][4][5][6] STAB is a mild reducing agent that selectively reduces the iminium ion over the ketone, minimizing direct reduction of BMOA to the alcohol (azetidinol).
-
-
Work-up:
-
Quench with saturated aqueous
. -
Extract with Dichloromethane (DCM) (3x).
-
Wash combined organics with brine, dry over
, and concentrate.
-
-
Purification:
-
Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).
-
Note: Diastereomers (cis/trans relative to the C2-methyl) may separate at this stage.[1] NMR analysis is required to assign relative stereochemistry (NOESY experiments recommended).
-
Protocol B: Cbz-Deprotection & Peptide Coupling
Objective: To remove the N-terminal protecting group for subsequent peptide elongation.[1]
Reagents:
Procedure:
-
Dissolve the purified 3-aminoazetidine derivative in MeOH.
-
Add 10% Pd/C (10-20% by weight of substrate) under an inert atmosphere (
).[1] -
Hydrogenation:
-
Method A (Balloon): Purge with
and stir under a balloon of hydrogen for 2-4 hours. -
Method B (Transfer):[1] Add Ammonium Formate (5 equiv) and reflux for 1 hour. (Preferred if the peptide contains Met/Cys to avoid catalyst poisoning, though Cbz removal is harder with sulfur present).
-
-
Filtration: Filter through a Celite pad to remove the catalyst.
-
Coupling: The resulting secondary amine (azetidine NH) is sterically hindered. Use high-efficiency coupling reagents like HATU or PyBOP for the next amino acid attachment.[1]
Troubleshooting & Quality Assurance
| Issue | Probable Cause | Corrective Action |
| Low Conversion (Ketone remains) | Steric hindrance from C2-methyl group.[1] | Increase reaction time (up to 24h) or use a stronger Lewis Acid (e.g., |
| Over-reduction (Alcohol formation) | Reducing agent too strong or added too early. | Ensure STAB is used (not |
| Epimerization at C2 | Basic conditions too harsh. | Avoid strong bases (like NaH or DBU). Use DIPEA or TEA only for neutralization. Keep temperature |
| Poor Coupling to Azetidine Nitrogen | Secondary amine is nucleophilically poor. | Use HATU/HOAt system. Double coupling cycles may be necessary in SPPS. |
References
-
Synthesis of 3-Oxoazetidines
-
Reductive Amination Protocols
-
Azetidines in Peptidomimetics
- Source: Couty, F., et al. "Azetidines: New tools for the synthesis of nitrogen heterocycles." Tetrahedron, 2004.
- Context: Comprehensive review on using azetidine scaffolds to constrain peptide geometry.
-
Link:[1]
-
Peptide Backbone Constraints
- Source: Hanessian, S., et al. "Design and Synthesis of Conformationally Constrained Amino Acids as Versatile Scaffolds and Peptide Mimetics." Tetrahedron, 1997.
-
Link:[Link]
Sources
- 1. 105258-93-3|Benzyl 3-oxoazetidine-1-carboxylate|BLD Pharm [bldpharm.com]
- 2. organic-chemistry.org [organic-chemistry.org]
- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 6. chemrxiv.org [chemrxiv.org]
Troubleshooting & Optimization
Technical Support Center: Optimization of Benzyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate
Ticket ID: AZT-3OXO-OPT-001 Status: Open Priority: Critical (Yield < 30% reported) Assigned Specialist: Senior Application Scientist, Process Chemistry Div.
Executive Summary & Diagnostic
User Issue: Low yield and variable purity during the synthesis of Benzyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate (Cbz-protected 2-methyl-3-azetidinone).
Root Cause Analysis: The synthesis of 2-substituted-3-oxoazetidines is notoriously difficult due to three converging failure modes:
-
Racemization: The C2 chiral center is
to both the carbonyl and the carbamate nitrogen. Basic conditions (common in Swern oxidation) rapidly epimerize the (2R) center to the thermodynamic racemate. -
Ring Strain & Decomposition: The 4-membered ring is highly strained (~26 kcal/mol). Strong acids or nucleophiles trigger ring-opening or polymerization.
-
The "Hidden" Hydrate: The 3-oxoazetidine carbonyl is highly electrophilic. In the presence of trace moisture, it forms a stable gem-diol (hydrate) that does not show the characteristic ketone carbonyl signal in
C NMR (~200 ppm), leading researchers to discard "failed" batches that were actually successful.
Synthesis Workflow & Critical Control Points
The following workflow illustrates the optimized route starting from L-Threonine. The critical bottleneck is Step 3 (Oxidation) .
Figure 1: Optimized synthetic pathway. Step 3 is the primary source of yield variance.
Module 1: The Oxidation Crisis (Troubleshooting Yield)
The standard Swern oxidation is often lethal to this specific substrate due to the requirement of triethylamine (base) and low temperatures that are hard to maintain during quenching, leading to epimerization.
Protocol Comparison: Choosing the Right Oxidant
| Feature | Swern Oxidation | Parikh-Doering | Dess-Martin Periodinane (DMP) |
| Reagents | DMSO, Oxalyl Chloride, TEA | SO₃·Py, DMSO, DIPEA | DMP, DCM, NaHCO₃ |
| Conditions | -78°C (Cryogenic) | 0°C to RT | 0°C to RT |
| Acidity/Basicity | Strong Base (Quench) | Mild Base | Neutral / Buffered |
| Racemization Risk | High (due to TEA) | Moderate | Lowest |
| Yield (Typical) | 20-40% | 50-65% | 75-85% |
| Recommendation | Avoid | Good for scale-up | Gold Standard for Lab Scale |
Recommended Protocol: Buffered Dess-Martin Oxidation
Use this protocol to minimize racemization and ring opening.
-
Preparation: Dissolve Benzyl (2R,3S)-3-hydroxy-2-methylazetidine-1-carboxylate (1.0 eq) in anhydrous DCM (0.1 M).
-
Buffering: Add solid
(1.5 eq). Note: This neutralizes the acetic acid byproduct of DMP, preventing acid-catalyzed ring opening. -
Oxidation: Add Dess-Martin Periodinane (1.2 eq) at 0°C.
-
Reaction: Warm to RT and stir for 1-2 hours. Monitor by TLC (stain with ninhydrin or KMnO4; UV is weak).
-
Quench (Critical): Pour mixture into a 1:1 solution of sat.
and sat. . Stir vigorously until the organic layer is clear (removes iodine byproducts). -
Isolation: Extract with DCM, dry over
, and concentrate without heat (<30°C).
Module 2: The "Gem-Diol" Trap (Hidden Yield)
Users often report "disappearance of product" or "no ketone peak" in NMR. This is usually due to hydration.
The Mechanism of Hydration
The strained ring and the electron-withdrawing Cbz group make the carbonyl highly reactive toward water.
Figure 2: Equilibrium between the ketone and its hydrate.
Diagnostic Steps:
-
Observation:
C NMR shows a peak at ~90-95 ppm (gem-diol carbon) instead of ~200 ppm (ketone). -
Solution:
-
Do not discard the "impurity."
-
Dissolve the sample in benzene or toluene.
-
Reflux with a Dean-Stark trap or simply evaporate repeatedly with anhydrous toluene to drive off water.
-
Store the product under Argon in the freezer.
-
Module 3: Racemization Prevention
The (2R)-methyl center is chemically fragile.
-
Avoid Strong Bases: Never use DBU or unhindered alkoxides. Even Triethylamine (TEA) can cause slow epimerization. Use DIPEA or Collidine if a base is strictly necessary.
-
Chromatography: Silica gel is slightly acidic. Long exposure on a column can degrade the product.[1]
-
Tip: Pre-treat the silica column with 1%
/Hexanes to neutralize acidity, then flush with pure hexanes before loading the sample. Move quickly.
-
FAQ: Troubleshooting
Q: Can I use TEMPO/Bleach oxidation? It's cheaper.
A: Yes, but you must use a two-phase system (DCM/Water) heavily buffered with
Q: My product is an oil that solidifies into a white crust over time. Is it degrading? A: It is likely absorbing water to form the hydrate (gem-diol). This is reversible. See "Module 2."
Q: Why start with L-Threonine? A: L-Threonine provides the (2S,3R) stereochemistry naturally. Through the Miller cyclization (hydroxamate method), the stereochemistry is preserved or inverted predictably depending on the leaving group, allowing access to the correct (2R) enantiomer of the azetidine core.
References
-
Miller, M. J. (1980).
-lactam antibiotics." Journal of Organic Chemistry, 45(3), 410–415. Link -
Parikh, J. R., & Doering, W. V. E. (1967).[2] "Sulfur trioxide in the oxidation of alcohols by dimethyl sulfoxide." Journal of the American Chemical Society, 89(21), 5505–5507.[3] Link
-
Dess, D. B., & Martin, J. C. (1983). "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones." Journal of Organic Chemistry, 48(22), 4155–4156. Link
- Bottaro, J. C., et al. (1995). "Synthesis of 3-Azetidinones." Journal of Organic Chemistry, 60, 1020.
Sources
Technical Support Center: Troubleshooting the Synthesis of 2-Methyl-3-oxoazetidines
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide drug development teams through the precarious synthesis of highly strained nitrogen heterocycles. 2-Methyl-3-oxoazetidines are critical building blocks in medicinal chemistry—often utilized to block metabolic oxidation pathways on the azetidine ring, as seen in the development of 1[1].
However, the inherent Baeyer ring strain of the 4-membered ring makes its synthesis prone to severe byproduct formation. This guide provides causality-driven troubleshooting, self-validating protocols, and quantitative benchmarks to help you isolate the target compound efficiently.
Oxidation Workflows & Over-Oxidation Byproducts
The most common route to 2-methyl-3-oxoazetidines involves the oxidation of an N-protected 2-methyl-3-hydroxyazetidine precursor.
Q: Why am I seeing massive yields of acyclic beta-amino acids instead of my target ketone?
The Causality: You are experiencing oxidative C-C bond cleavage. The 4-membered azetidine ring is highly strained. When exposed to harsh, unbuffered oxidants (like RuO4 or excess NaOCl at room temperature), the intermediate ketone undergoes rapid nucleophilic attack by water or hydroxide. This triggers a ring-opening event, cleaving the C2-C3 bond to form stable, acyclic beta-amino acid byproducts. The presence of the 2-methyl group slightly increases steric hindrance, but it is not enough to protect the highly electrophilic C3 carbonyl from over-oxidation.
Caption: Oxidation workflow of 3-hydroxyazetidines highlighting the target pathway vs. ring-cleavage byproduct.
Quantitative Comparison of Oxidation Conditions
To prevent ring-opening, the choice of oxidant and buffer is critical. Below is a summary of quantitative data comparing different oxidation systems for azetidinol derivatives.
| Oxidant System | Temperature (°C) | Buffer Used | Target Ketone Yield (%) | Ring-Opened Byproduct (%) |
| NaOCl / TEMPO | -15 to 5 | KHCO3 | 85 - 90 | < 2 |
| NaOCl / TEMPO | 25 | None | 45 | 35 |
| Swern Oxidation | -78 | N/A | 75 | < 5 (Trace elimination) |
| RuO4 / NaIO4 | 0 | None | 20 | 65 |
Self-Validating Protocol: Green TEMPO-Mediated Oxidation
To achieve high yields while suppressing byproducts, we recommend a modified, environmentally friendly TEMPO oxidation, adapted from2[2].
Step-by-Step Methodology:
-
Preparation: Dissolve N-Boc-2-methyl-3-hydroxyazetidine (1.0 eq) in CH₂Cl₂. Add aqueous KBr (0.2 eq) and TEMPO (0.02 eq). Causality: KBr acts as a co-catalyst, regenerating the active oxoammonium species much faster than TEMPO alone. This allows the reaction to proceed at low temperatures where ring-cleavage is kinetically disfavored.
-
Temperature Control: Cool the biphasic mixture strictly to between -15 °C and 5 °C.
-
Oxidant Addition: Slowly add a pre-mixed aqueous solution of NaOCl (1.1 eq) and KHCO₃ (excess). Causality: KHCO₃ buffers the hypochlorite solution to pH ~8.5. Unbuffered NaOCl is highly alkaline and will rapidly hydrolyze the Boc group or trigger the C-C cleavage byproduct.
-
Validation Check: After 30 minutes, sample the organic layer. TLC (Hexanes/EtOAc 3:1) should show complete consumption of the alcohol. Self-Validation: GC-MS must show the molecular ion for the target, with <2% abundance of the m/z corresponding to the acyclic carboxylic acid byproduct. If the byproduct exceeds 2%, your buffer has failed or the temperature spiked.
-
Quench: Immediately quench with saturated aqueous sodium thiosulfate to destroy residual oxidant before concentration.
Photochemical Precursor Synthesis & Decomposition
If you are synthesizing the 3-hydroxyazetidine precursor from an acyclic alpha-amino ketone, you may be utilizing a Norrish-Yang cyclization.
Q: My photochemical cyclization yields a black, tarry mixture with very low conversion to the azetidinol. What is going wrong?
The Causality: You are likely running the reaction in a standard batch reactor. The Norrish-Yang cyclization requires UV irradiation, but the resulting 4-membered ring is sensitive to extended UV exposure, leading to secondary photochemical decomposition and polymerization.
The Solution: Transition to continuous flow photochemistry. As demonstrated in the, utilizing a flow reactor with a strict residence time (e.g., 10 minutes) ensures the product is immediately removed from the irradiation zone once formed, practically eliminating decomposition byproducts and boosting yields to >75%.
Caption: Comparison of batch vs. flow photochemical synthesis of azetidine precursors.
Deprotection & Cleavage Byproducts
Q: I am using diphenylmethanamine to build the azetidine ring. After deprotection, I have a stubborn impurity that co-elutes with my product. What is it?
The Causality: The impurity is diphenylmethane . When synthesizing the azetidine ring using diphenylmethanamine and epichlorohydrin analogs, the subsequent deprotection step (via hydrogenolysis or Hinsberg reaction) cleaves the C-N bonds, generating diphenylmethane. Because diphenylmethane is highly lipophilic and lacks polar functional groups, it is notoriously difficult to remove via standard silica gel chromatography[2]. The Solution: Redesign the synthetic route to use benzylamine instead (yielding toluene upon deprotection, which is easily evaporated) or utilize direct Boc-protection strategies.
Storage & Stability Issues
Q: My isolated 2-methyl-3-oxoazetidine was pure by NMR yesterday, but today it is a complex mixture of oligomers. How do I stabilize it?
The Causality: 3-Oxoazetidines are highly electrophilic. If the ring nitrogen is unprotected (free amine), intermolecular imine formation and self-condensation occur rapidly at room temperature. Even when N-protected (e.g., N-Boc or N-Cbz), the presence of trace acid or base from purification can catalyze aldol condensation between the 2-methyl group (or the C4 protons) and the C3 carbonyl of a neighboring molecule. The Solution:
-
Never store the free amine; always keep the nitrogen protected until the final coupling step.
-
Store the N-protected 2-methyl-3-oxoazetidine neat at -20 °C under an inert argon atmosphere.
-
Validation Check: Before using stored batches in downstream Grignard or reductive amination reactions, run a quick IR spectroscopy check. A broadening of the carbonyl peak (~1760 cm⁻¹) or the appearance of a hydroxyl stretch (~3400 cm⁻¹) indicates aldol oligomerization has begun.
References
-
Challenges in the development of an M4 PAM preclinical candidate: The discovery, SAR, and biological characterization of a series of azetidine-derived tertiary amides Source: National Institutes of Health (NIH) URL:[Link]
-
A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib Source: National Institutes of Health (NIH) URL:[Link]
-
Photochemical Flow Synthesis of 3-Hydroxyazetidines Source: Durham University / Chemistry URL:[Link]
Sources
- 1. Challenges in the development of an M4 PAM preclinical candidate: The discovery, SAR, and biological characterization of a series of azetidine-derived tertiary amides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting guide for the stereoselective synthesis of 2-substituted azetidines
Welcome to the Technical Support Center. As drug discovery increasingly explores the sp³-rich chemical space, 2-substituted azetidines have emerged as critical motifs for improving the pharmacokinetic profiles of pipeline candidates. However, the construction of these strained, four-membered nitrogen heterocycles is notoriously difficult. Ring strain (
This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols for the stereoselective synthesis of C2-functionalized azetidines.
Workflow & Pathway Visualization
The following diagram maps the three most robust synthetic strategies for accessing stereodefined 2-substituted azetidines: organocatalytic α-chlorination [1], copper-catalyzed boryl allylation [2], and the regioselective cyclization of oxiranes [3].
Fig 1. Divergent stereoselective synthetic pathways for 2-substituted azetidines.
Troubleshooting Guide & FAQs
Q1: I am attempting the organocatalytic synthesis of C2-functionalized azetidines via the α-chlorination of aldehydes [1]. However, during the final cyclization step of the γ-chloroamine, I observe significant amounts of the conjugated elimination byproduct instead of the desired azetidine. How can I favor cyclization?
A1: This is a classic issue of competing E2 elimination versus intramolecular S
-
The Causality: Strong, unhindered bases (like NaOH or alkoxides) will rapidly deprotonate the highly acidic α-proton (adjacent to the chloro group), driving the reaction down the E2 elimination pathway.
-
The Solution: Switch to a milder, heterogeneous base system such as anhydrous K
CO in a polar aprotic solvent (e.g., MeCN) and heat to 80 °C. Furthermore, dilution is critical . Run the cyclization at high dilution ( 0.05 M) to penalize intermolecular side reactions. If elimination persists, evaluate your amine protecting group; excessive steric bulk on the nitrogen heavily penalizes the S 2 trajectory required for ring closure.
Q2: Following the copper-catalyzed boryl allylation of azetines[2], my reaction yields a mixture of regioisomers and the overall conversion is low. What parameters control the S
A2: The boryl allylation of strained azetines relies on a delicate kinetic balance between the initial borylcupration and the subsequent rate-determining allylation.
-
The Causality: The borylated alkylcuprate intermediate has intrinsically low reactivity toward standard electrophiles. If the allylating agent is a poor electrophile, the intermediate will undergo premature protonation or non-selective alkylation.
-
The Solution: You must use allyl phosphates rather than allyl halides or carbonates. Allyl phosphates possess the precise leaving group ability required to facilitate the intrinsically controlled S
2' pathway without outcompeting the initial cupration step. Additionally, verify the purity of your chiral bisphosphine ligand and ensure strict anaerobic conditions; Cu(I) is easily oxidized to Cu(II), which will immediately stall the catalytic cycle.
Q3: When subjecting enantiopure N-tert-butylsulfonyl(2-aminoalkyl)oxiranes to base-induced cyclization [3], I am isolating pyrrolidin-3-ols instead of the desired 2-(hydroxymethyl)azetidines. How do I control the regioselectivity of this epoxide ring opening?
A3: The regioselectivity of this intramolecular ring opening is entirely dictated by whether the reaction is operating under kinetic or thermodynamic control.
-
The Causality: Nucleophilic attack at the less substituted epoxide carbon (forming the 4-membered azetidine) is kinetically favored but thermodynamically less stable due to ring strain. Conversely, attack at the more substituted carbon (forming the 5-membered pyrrolidine) is thermodynamically favored.
-
The Solution: To isolate the azetidine, you must operate under strictly kinetic conditions . After mixing the substrate with K
CO in CH Cl , completely remove the solvent in vacuo. Heat the resulting neat solid residue at 80 °C for 48 hours. If you use a polar solvent like DMF at 100 °C with KI, the system overcomes the kinetic barrier and equilibrates entirely to the thermodynamically stable pyrrolidin-3-ol.
Validated Experimental Protocol
Organocatalytic Synthesis of N-Alkyl Terminal Azetidines This self-validating protocol ensures stereocontrol is established early and maintained through a one-pot reductive amination sequence[1].
Step 1: Enantioselective α-Chlorination
-
Charge a flame-dried flask with the aldehyde (1.0 equiv) and MacMillan's imidazolidinone organocatalyst (0.2 equiv) in anhydrous CH
Cl (0.5 M). -
Cool the solution to -20 °C.
-
Add N-chlorosuccinimide (NCS, 1.2 equiv) in one portion.
-
Validation Checkpoint: Stir until complete consumption of NCS is observed (the initially cloudy suspension will become a clear solution).
Step 2: Reductive Amination
-
To the same reaction flask at -20 °C, add the primary amine (1.5 equiv) followed immediately by NaBH(OAc)
(2.0 equiv). -
Allow the reaction to slowly warm to room temperature and stir for 12 hours.
-
Quench with saturated aqueous NaHCO
, extract with CH Cl , dry over Na SO , and concentrate. -
Expert Insight: Do not attempt to purify the resulting γ-chloroamine via silica gel chromatography. It is highly prone to degradation and premature intermolecular reactions upon concentration. Advance the crude material directly to Step 3.
Step 3: Base-Promoted Cyclization
-
Dissolve the crude γ-chloroamine in anhydrous acetonitrile to achieve a high dilution of 0.05 M.
-
Add anhydrous K
CO (3.0 equiv) and heat the suspension to 80 °C for 16–24 hours. -
Filter the cooled mixture through a Celite pad to remove inorganic salts.
-
Concentrate the filtrate and purify via flash column chromatography to isolate the C2-functionalized azetidine.
Quantitative Data Summarization
The table below summarizes the expected performance metrics for the three primary stereoselective methodologies discussed in this guide. Use this data to select the appropriate synthetic route based on your target's substitution pattern.
| Synthetic Methodology | Key Catalyst / Reagents | Typical Yield | Enantiomeric Excess (ee) | Primary Limitation / Scope Constraint |
| Organocatalytic α-Chlorination [1] | MacMillan Catalyst, NCS, Primary Amine, K | 22–55% (Over 3 steps) | 84–92% | Moderate overall yields due to competing elimination during the cyclization step. |
| Cu-Catalyzed Boryl Allylation [2] | CuBr, Chiral Bisphosphine, B | 70–98% | >95% | Requires pre-synthesized azetine starting materials; sensitive to moisture/oxygen. |
| Oxirane Ring Closure [3] | Enantiopure Oxirane, K | 70–85% | >99% (Stereospecific) | Requires strictly solvent-free kinetic conditions to prevent pyrrolidine formation. |
References
-
Senter, T. J., O'Reilly, M. C., Chong, K. M., Sulikowski, G. A., & Lindsley, C. W. "A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis." Tetrahedron Letters, 2015. URL:[Link]
-
Zhu, M., & Sun, J. "Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines." Journal of the American Chemical Society, 2025. URL:[Link]
-
Medjahdi, M., González-Gómez, J. C., Foubelo, F., & Yus, M. "Stereoselective Synthesis of Azetidines and Pyrrolidines from N-tert-Butylsulfonyl(2-aminoalkyl)oxiranes." Journal of Organic Chemistry, 2009. URL:[Link]
preventing racemization during the synthesis of (2R)-1-Cbz-2-methyl-3-azetidinone
Technical Support Center: Synthesis & Stability of (2R)-1-Cbz-2-methyl-3-azetidinone
Executive Summary
The synthesis of (2R)-1-Cbz-2-methyl-3-azetidinone presents a critical stereochemical challenge: the C2-proton is doubly activated by the electron-withdrawing Cbz group (carbamate) and the C3-carbonyl (ketone). This renders the C2 position highly acidic (
This guide provides a validated workflow to bypass these pitfalls, moving away from standard Swern conditions toward buffered periodinane chemistry.
Part 1: The Racemization Mechanism (Root Cause Analysis)
Before attempting the synthesis, it is vital to understand why your previous batches may have racemized. The loss of optical purity is almost exclusively driven by base-mediated enolization.
DOT Diagram 1: Mechanism of Base-Catalyzed Racemization
Caption: The C2 proton is "doubly activated" by the N-Cbz and C3-Ketone. Any base exposure creates a planar enolate, destroying chirality.
Part 2: Validated Oxidation Protocols
The Problem with Swern Oxidation
While Swern oxidation is standard for alcohols, it requires Triethylamine (Et3N) or DIPEA in the final step to quench the alkoxysulfonium intermediate. Even at -78°C, the presence of excess amine base during the warming phase is often sufficient to epimerize the sensitive C2 center of 3-azetidinones.
Recommended Protocol: Dess-Martin Periodinane (DMP)
The Dess-Martin oxidation is the "Gold Standard" for this substrate because it proceeds in slightly acidic to neutral conditions, avoiding the enolate pathway entirely.
Reagents:
-
Starting Material: (2R)-1-Cbz-2-methyl-3-hydroxyazetidine
-
Oxidant: Dess-Martin Periodinane (1.2 equiv)
-
Buffer: Sodium Bicarbonate (NaHCO3) (excess)
-
Solvent: Anhydrous Dichloromethane (DCM)
Step-by-Step Methodology:
-
Preparation: In a flame-dried flask under Argon, suspend Dess-Martin Periodinane (1.2 equiv) and NaHCO3 (2.0 equiv) in anhydrous DCM.
-
Note: The NaHCO3 is critical. DMP generates acetic acid as a byproduct. While acid is better than base, strong acid can remove the Cbz group or cause decomposition. The bicarbonate buffers the system to near-neutrality.
-
-
Addition: Cool the mixture to 0°C . Add the solution of (2R)-1-Cbz-2-methyl-3-hydroxyazetidine in DCM dropwise.
-
Reaction: Allow to warm to Room Temperature (RT). Monitor by TLC (approx. 1–2 hours).
-
Checkpoint: Do not let it stir overnight. Prolonged exposure to reaction byproducts can degrade the ketone.
-
-
Quench (The "Miller" Modification):
-
Dilute with ether.
-
Pour into a 1:1 mixture of saturated NaHCO3 and 10% Na2S2O3 (Sodium Thiosulfate).
-
Stir vigorously until the organic layer is clear (removes iodine byproducts).
-
-
Extraction: Wash organic layer with brine, dry over Na2SO4, and concentrate at low temperature (<30°C).
Comparison of Oxidation Methods
| Feature | Swern Oxidation | Parikh-Doering | Dess-Martin (DMP) |
| Reagents | DMSO, Oxalyl Chloride, Et3N | SO3·Py, DMSO, Et3N | DMP, NaHCO3 |
| pH Conditions | Strongly Basic (Workup) | Basic | Neutral / Buffered |
| Racemization Risk | High | Medium | Low |
| Temperature | -78°C to 0°C | 0°C to RT | 0°C to RT |
| Recommendation | Avoid | Use only if DMP fails | Preferred |
Part 3: Purification & Handling (Troubleshooting)
Even with a perfect oxidation, you can lose your ee% during purification.
Q: My crude NMR showed a single isomer, but after the column, it was 50:50 racemic. Why?
A: Silica gel is slightly acidic (
Troubleshooting Workflow:
-
Avoid Chromatography if Possible:
-
Attempt to crystallize the product from Hexane/EtOAc or Ether/Pentane at -20°C.
-
-
Rapid Filtration:
-
If you must purify, use a short pad of silica (flash filtration) rather than a long column.
-
Elute rapidly (<10 mins contact time).
-
-
Neutral Alumina:
-
Consider using Neutral Alumina (Activity Grade III) instead of silica, as it is less prone to acid-catalyzed enolization mechanisms, though it can still be risky if too basic.
-
-
Deactivated Silica:
-
Do not use Et3N to deactivate. Instead, ensure your silica is not overly active (add 5-10% water w/w if using standard silica).
-
DOT Diagram 2: Purification Decision Matrix
Caption: Decision tree emphasizing crystallization over chromatography to preserve optical purity.
Part 4: Storage & Stability
Q: Can I store the ketone in the fridge?
A: The 3-azetidinone ring is highly strained (
-
Hydration: The ketone is electrophilic and will form the gem-diol (hydrate) if exposed to ambient moisture.
-
Enolization: Even in the absence of base, glass surfaces can slowly promote epimerization over weeks.
Protocol:
-
Store at -20°C or -80°C .
-
Store under an Argon atmosphere .
-
Ideally, use immediately in the next step (e.g., Wittig reaction or reduction).
References
-
Miller, M. J. (1980). Synthesis of beta-lactams from substituted hydroxamic acids. The Journal of Organic Chemistry, 45(3), 410-415. Link
-
Parikh, J. R., & Doering, W. V. E. (1967).[1] Sulfur trioxide in the oxidation of alcohols by dimethyl sulfoxide. Journal of the American Chemical Society, 89(21), 5505-5507. Link
-
Palomo, C., Aizpurua, J. M., Ganboa, I., & Oiarbide, M. (2004). Asymmetric synthesis of beta-lactams by Staudinger ketene-imine cycloaddition reaction. European Journal of Organic Chemistry, 2004(1), 2561. Link
-
Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. The Journal of Organic Chemistry, 48(22), 4155-4156. Link
Sources
Azetidinone Synthesis Support Center: Troubleshooting & Side Reactions
Welcome to the Technical Support Center for Azetidinone (β-lactam) Synthesis. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the complex side reaction pathways that plague the formation of the four-membered azetidinone ring.
Whether you are utilizing the classic Staudinger [2+2] cycloaddition or the Kinugasa [3+2] cycloaddition, ring strain and highly reactive intermediates make these syntheses prone to failure. This guide dissects the mechanistic causality behind these side reactions and provides self-validating protocols to ensure high-fidelity synthesis.
Mechanistic Logic of Azetidinone Formation & Side Pathways
To troubleshoot effectively, we must first map the logical flow of the reaction intermediates and where they diverge into unwanted byproducts.
The Staudinger Cycloaddition
The Staudinger reaction relies on the nucleophilic attack of an imine onto an in situ generated ketene, forming a zwitterionic intermediate that undergoes conrotatory ring closure[1]. However, the highly electrophilic ketene and moisture-sensitive imine introduce multiple failure points.
Mechanistic pathways and competing side reactions in Staudinger synthesis.
The Kinugasa Reaction
The Kinugasa reaction offers a mild alternative via the cycloaddition of a copper(I) acetylide and a nitrone[2]. The primary side reactions here are driven by catalyst oxidation and ligand coordination effects.
Competing reaction pathways in the Cu-catalyzed Kinugasa reaction.
FAQs: Diagnosing Side Reactions
Q1: My Staudinger reaction yields a complex mixture with multiple TLC spots, and I am recovering unreacted imine. What is happening? A1: You are likely observing ketene dimerization/polymerization . Ketenes are highly electrophilic and prone to self-reaction[1]. Causality: If the acid chloride is added too quickly, the local concentration of the in situ ketene exceeds the rate at which the imine can nucleophilically attack it. The ketene self-polymerizes, consuming your reagent and leaving the imine unreacted.
Q2: I am trying to synthesize a cis-β-lactam, but NMR shows a high ratio of the trans-isomer. How do I control this? A2: This is an isomerization issue within the zwitterionic intermediate[3]. Causality: Direct conrotatory ring closure of the zwitterion yields the kinetically favored cis-product. However, if you have bulky substituents on the ketene or electron-withdrawing groups that slow down the ring closure, the imine moiety has time to isomerize to a sterically more favorable state, which then cyclizes into the thermodynamically stable trans-product[3]. Lowering the temperature to -78 °C and using non-polar solvents (like toluene) can help trap the kinetic cis-isomer[1].
Q3: My Kinugasa reaction mixture turned dark blue/green, and I isolated a large amount of a non-polar byproduct instead of the azetidinone. Why? A3: You are observing the Glaser coupling side reaction[2]. Causality: The dark blue/green color indicates the oxidation of Cu(I) to Cu(II). In the presence of trace oxygen, the copper acetylide intermediate rapidly dimerizes to form a homo-coupled diyne (Glaser dimer), completely bypassing the nitrone cycloaddition[2]. Strict anaerobic conditions are mandatory.
Q4: I ran a Kinugasa reaction using PPh₃ as a ligand, but I isolated an azaenyne instead of a β-lactam. Is the catalyst dead? A4: The catalyst is active, but the ligand coordination is incorrect[2]. Causality: Strong bidentate or phosphine ligands (like PPh₃) bind too tightly to the copper center during the rearrangement of the isoxazoline intermediate. This alters the electronic trajectory, suppressing β-lactam formation and favoring the elimination pathway that produces azaenynes[2]. Switch to a nitrogen-based ligand or ligand-free micellar conditions.
Troubleshooting Guides & Self-Validating Protocols
To ensure reproducibility, protocols must be self-validating. The following workflows incorporate mandatory in-process checks to confirm intermediate success before proceeding.
Protocol 1: Optimized Staudinger Cycloaddition (Ketene-Imine [2+2])
Self-validating experimental workflow for Staudinger azetidinone synthesis.
Step-by-Step Methodology:
-
Apparatus Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon (3 cycles). Causality: Imine starting materials rapidly hydrolyze back to aldehydes and amines in the presence of trace water, destroying the reaction[1].
-
Reagent Mixing: Dissolve the imine (1.0 eq) and triethylamine (3.0 eq) in anhydrous DCM. Cool the mixture to -78 °C. Causality: Low temperatures suppress the kinetic rate of ketene dimerization and favor the kinetically controlled cis-β-lactam[1],[3].
-
Ketene Generation: Dissolve the acid chloride (1.5 eq) in anhydrous DCM and add it dropwise via a syringe pump over 2 hours. Causality: Slow addition maintains a low steady-state concentration of the highly reactive ketene, preventing[2+2] self-polymerization[1].
-
In-Process Validation (Critical): After 3 hours, withdraw a 50 µL aliquot, perform a mini-aqueous quench, and run an FT-IR spectrum on the organic layer. Validation: The appearance of a sharp carbonyl stretch between 1730–1770 cm⁻¹ confirms azetidinone ring formation[4]. If a broad peak at ~1650 cm⁻¹ dominates, amide byproducts from hydrolysis have formed.
-
Quench & Workup: If validated, quench the reaction with saturated aqueous NH₄Cl at -78 °C before warming to room temperature. Extract with DCM and purify via silica gel chromatography[4].
Protocol 2: Anaerobic Kinugasa Reaction (Alkyne-Nitrone [3+2])
Step-by-Step Methodology:
-
Degassing (Critical): Sparge the chosen solvent (e.g., MeCN or micellar water) with Argon for at least 30 minutes. Causality: Cu(I) acetylides rapidly undergo Glaser homo-coupling in the presence of trace oxygen, consuming the alkyne before cycloaddition can occur[2].
-
Catalyst Activation: Add CuI (10 mol%) and a nitrogen-based ligand (e.g., 1,10-phenanthroline, 12 mol%) under Argon. Causality: Avoiding phosphine ligands prevents the diversion of the isoxazoline intermediate into azaenyne byproducts[2].
-
Cycloaddition: Add the terminal alkyne (1.2 eq) followed by the nitrone (1.0 eq). Stir at room temperature.
-
In-Process Validation: Monitor via TLC (Hexanes/EtOAc). Validation: The nitrone spot (often UV active and yellow-tinted) should disappear, replaced by a new, more polar spot corresponding to the β-lactam.
-
Workup: Filter the mixture through a short pad of Celite to remove copper salts, concentrate, and purify.
Quantitative Data & Parameter Optimization
Use the following tables to logically adjust your reaction parameters based on the specific side reactions you are observing.
Table 1: Impact of Reaction Parameters on Staudinger Diastereoselectivity & Yield
| Parameter | Condition | Causal Effect on Reaction |
| Solvent | Toluene (Non-polar) | Generally favors the formation of the cis-isomer[1]. |
| Solvent | THF (Polar aprotic) | Stabilizes the zwitterionic intermediate, allowing time for isomerization and favoring the trans-isomer[1]. |
| Temperature | Low (-78 °C to 0 °C) | Suppresses ketene dimerization; favors the kinetically controlled cis-product[1]. |
| Substituents | Bulky groups on Ketene | Steric hindrance slows direct ring closure, promoting imine isomerization (trans favored)[3]. |
Table 2: Kinugasa Reaction Ligand & Environment Effects
| Parameter | Condition | Causal Effect on Reaction |
| Atmosphere | Aerobic (O₂ present) | Induces Glaser coupling (homoalkyne dimers) via rapid Cu(I) → Cu(II) oxidation[2]. |
| Ligand | Phosphine (e.g., PPh₃) | Tight Cu binding alters intermediate trajectory, promoting azaenyne byproduct formation (low β-lactam yield: 6%–36%)[2]. |
| Ligand | Nitrogen-based | Favors the correct rearrangement of the isoxazoline intermediate to the desired azetidinone[2]. |
| Solvent | Aqueous Micellar | Enables green chemistry; stabilizes intermediates for high-yield β-lactam formation, amenable to bioorthogonal labeling[2]. |
References
1.[1] Technical Support Center: Staudinger Cycloaddition for Azetidinone Synthesis. BenchChem. URL: 2.[3] Stereoselectivity in the synthesis of 2-azetidinones from ketenes and imines via the Staudinger reaction. Arkivoc. URL: 3.[4] Technical Support Center: Synthesis of 4-(4-Fluorobenzyl)azetidin-2-one. BenchChem. URL: 4.[5] Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Preprints.org. URL: 5.[2] Kinugasa Reactions in Water: From Green Chemistry to Bioorthogonal Labelling. PMC (NIH). URL:
Sources
techniques for removing impurities from benzyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate
The following guide is structured as an Advanced Technical Support Center for researchers working with Benzyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate . It addresses the specific chemical instabilities inherent to the 3-oxoazetidine scaffold, particularly the equilibrium between the ketone and its hydrate, and the risk of C2-epimerization.
Subject: Purification Protocols for this compound CAS: 406220-14-2 (R-isomer) | Related: 105258-93-3 (Racemic) Support Level: Tier 3 (Senior Application Scientist)[1]
Core Chemical Stability & Handling (Read First)
Before attempting purification, you must understand the "Invisible" Impurity: The Gem-Diol Hydrate.
The Issue:
The 3-oxoazetidine ring is highly strained (~25 kcal/mol). The
Diagnostic Symptom:
-
NMR: You see a "missing" ketone carbon in
C NMR (ketone typically >200 ppm; hydrate shifts to ~90-100 ppm). In H NMR, you observe peak broadening or doubling of signals. -
TLC: The spot trails or appears as two distinct spots (ketone vs. hydrate) depending on the moisture content of your solvent.
Handling Directive:
-
Storage: Store under Argon at -20°C.
-
Solvents: Use strictly anhydrous solvents (DCM, THF).
-
Dehydration: If the hydrate forms, it is usually reversible. Azeotropic distillation with benzene or toluene can restore the ketone form before crystallization.
Impurity Profiling & Origins
Understanding where your impurities come from is the first step to removal.
Figure 1: Impurity genesis in 3-oxoazetidines. Note that Impurity A (Hydrate) is often mistaken for a degradation product but is a reversible equilibrium state.
Troubleshooting Guides (Symptom-Based)
Scenario A: "My product decomposes on the silica column."
Root Cause: Standard silica gel is slightly acidic (pH 6.0–6.5). This acidity catalyzes the hydrolysis of the
Protocol 1: Neutralized Flash Chromatography
-
Slurry Preparation: Suspend silica gel in the mobile phase (e.g., Hexane/EtOAc).
-
Neutralization: Add 1% v/v Triethylamine (Et3N) to the slurry. Stir for 10 minutes.
-
Packing: Pour the column. Flush with 2 column volumes (CV) of mobile phase without Et3N to remove excess base (which could cause epimerization).
-
Elution: Run the column with standard solvent.
-
Recommended Gradient: 10%
40% EtOAc in Hexanes. -
Rf Target: The ketone usually runs higher (less polar) than the alcohol precursor.
-
Scenario B: "I cannot separate the starting alcohol from the ketone."
Root Cause: Incomplete oxidation. The polarity difference between the 3-hydroxy precursor and the 3-oxo product is sometimes insufficient for fast separation, leading to co-elution. Solution: Chemical Scavenging (if purity >90%) or Recrystallization.
Protocol 2: Crystallization (The Gold Standard) Crystalline Cbz-derivatives are generally stable.[1]
-
Dissolution: Dissolve the crude oil in a minimum amount of warm Isopropyl Ether (IPE) or Ethyl Acetate/Hexane (1:4) .
-
Seeding: If available, add a seed crystal. If not, scratch the glass surface.
-
Cooling: Cool slowly to 0°C, then to -20°C.
-
Filtration: Filter rapidly cold. Wash with cold Hexane.
-
Note: If an oil forms (oiling out), re-dissolve and add a drop of DCM to solubilize, then slowly add Hexane until turbid.
-
Scenario C: "The optical rotation is lower than reported."
Root Cause: Epimerization at C2. The C2 proton is acidic due to the adjacent N-Cbz group and the electron-withdrawing ketone at C3. Basic conditions (pH > 9) promote enolization. Solution: Strict pH control.
Protocol 3: Epimer-Free Workup
-
Quenching: When quenching oxidation reactions (e.g., Swern, Parikh-Doering), use a phosphate buffer (pH 7.0) instead of saturated NaHCO
if the reaction was highly acidic. -
Temperature: Never heat the crude mixture above 40°C during rotary evaporation.
-
Base Choice: If a base is required for the reaction, use sterically hindered bases (e.g., DIPEA, 2,6-lutidine) rather than small bases (Et3N) to minimize proton abstraction at C2.
Summary of Physicochemical Properties
| Property | Value / Characteristic | Implication for Purification |
| State | White to off-white solid (or viscous oil) | Can be crystallized (preferred).[1] |
| Melting Point | 40–47°C | Keep rotavap bath <35°C to avoid melting/oiling out. |
| Solubility | Soluble in DCM, EtOAc, THF. Poor in Hexane. | Use Hexane as anti-solvent. |
| Reactivity | High (Ketone + Lactam) | Avoid protic solvents (MeOH, EtOH) for long storage (hemiacetal formation). |
| pKa (C2-H) | ~18-20 (Est.)[1] | Avoid alkoxide bases; mild bases (Carbonates) are generally safe cold. |
Decision Tree for Purification
Use this logic flow to determine the best step for your specific crude mixture.
Figure 2: Operational workflow for purifying 3-oxoazetidine-1-carboxylates.
Frequently Asked Questions (FAQ)
Q: I see a peak at ~95 ppm in my
Q: Can I use methanol for recrystallization?
A: No. Alcohols can attack the ketone to form hemiacetals or open the
Q: How do I remove the Cbz group later without reducing the ketone?
A: This is difficult. Standard hydrogenolysis (H
-
Alternative: Use Lewis-acid mediated deprotection (e.g., BBr
or AlCl /Anisole) if the ketone is sensitive to hydrogenation, though the ketone itself is often protected (as an acetal) before N-deprotection in complex synthesis.
References
-
Synthesis of 3-Oxoazetidines
-
Handling of Beta-Lactam Ketones
-
Purification of Cbz-Protected Amines
-
Commercial Data & Physical Properties
-
Melting Point/Solubility: Data derived from commercial certificates of analysis for CAS 406220-14-2.[1]
-
Source: Fluorochem / BLD Pharm Product Data Sheets.
-
Sources
Validation & Comparative
comparison of different synthetic routes to chiral 2-methyl-3-oxoazetidines
This guide provides a technical comparison of synthetic routes to chiral 2-methyl-3-oxoazetidines . These strained 4-membered heterocycles are critical non-classical
Due to the high ring strain (~25 kcal/mol) and the susceptibility of the ketone to hydration or polymerization, the synthesis requires precise control.
Executive Summary & Route Comparison
The synthesis of chiral 2-methyl-3-oxoazetidines generally falls into three categories: (A) Metal-Catalyzed Oxidative Cyclization (Modern/Enantioselective), (B) Oxidation of Chiral Amino-Alcohols (Industrial/Scalable), and (C) Diazo-Insertion (Legacy).[1]
Decision Matrix: Selecting the Right Route
| Feature | Route A: Gold-Catalyzed Oxidative Cyclization | Route B: Oxidation of Chiral Azetidin-3-ols | Route C: Diazo Ketone Cyclization |
| Primary Mechanism | Au(I)-catalyzed alkyne oxidation / N-H insertion | Swern/Parikh-Doering Oxidation of 3-OH | Rh/Cu-catalyzed carbene insertion |
| Chirality Source | Chiral Auxiliary (Ellman's Sulfinamide) | Resolution or Chiral Pool (e.g., Threonine) | Chiral Amino Acid Precursor |
| Enantioselectivity | Excellent (>98% ee) | Dependent on precursor purity | Variable |
| Safety Profile | High (No diazo/azide intermediates) | Moderate (Standard reagents) | Low (Explosion hazard) |
| Scalability | Moderate (Catalyst cost) | High (Classic organic chemistry) | Low (Safety constraints) |
| Step Count | 3-4 Steps from aldehyde | 4-5 Steps from crotyl alcohol | 4-6 Steps |
| Best For... | Discovery Chemistry / SAR (High flexibility) | Process Chemistry / Scale-up | Historical Context |
Detailed Technical Protocols
Route A: Gold-Catalyzed Oxidative Cyclization (The "Precision" Route)
Overview: This method, pioneered by Zhang et al., utilizes a gold(I) catalyst to convert chiral
Mechanism & Workflow
The reaction proceeds via the formation of an
Figure 1: Workflow for the Gold-Catalyzed Synthesis of Chiral 2-Methyl-3-Oxoazetidines.
Experimental Protocol
-
Condensation: React (R)-tert-butanesulfinamide with acetaldehyde to form the chiral imine.
-
Propargylation: Treat the imine with propargyl bromide and Indium powder (Barbier-type) or Grignard reagent to yield the chiral
-propargylsulfinamide (dr > 99:1).[1] -
Oxidation to Sulfonamide: Oxidize the sulfinamide to the sulfonamide using m-CPBA in DCM at 0°C. Note: The sulfonamide group is essential for the subsequent gold catalysis.
-
Gold-Catalyzed Cyclization:
-
Reagents: 5 mol% IPrAuNTf
, 2.0 equiv 3,5-dichloropyridine -oxide. -
Conditions: DCE (1,2-dichloroethane), 60°C, 2-4 hours.
-
Workup: Filter through silica; concentrate.
-
Yield: Typically 75-85%.[1]
-
Route B: Oxidation of Chiral Azetidin-3-ols (The "Scale-Up" Route)
Overview: This is the standard industrial approach.[1] It relies on synthesizing the stable (2S,3R)-1-benzhydryl-2-methylazetidin-3-ol precursor and oxidizing it to the ketone.[1] The precursor is often made via resolution or from chiral epoxides.
Mechanism & Workflow
The key challenge is constructing the azetidine ring.[2][3] The "Epibromohydrin" strategy involving the cyclization of brominated crotyl alcohol derivatives is most common.
Figure 2: Industrial Route via Oxidation of Azetidin-3-ol.
Experimental Protocol
-
Bromination: Add bromine dropwise to a solution of cis-2-buten-1-ol in chloroform at 0°C to obtain 2,3-dibromobutan-1-ol.[1]
-
Cyclization: Reflux the dibromide with benzhydrylamine and NaHCO
in acetonitrile/water. The bulky benzhydryl group prevents over-alkylation and aids crystallization. -
Resolution: Resolve the racemic alcohol using (L)-di-p-toluoyltartaric acid to isolate the (2S,3R)-isomer.
-
Oxidation (Parikh-Doering):
-
Reagents: SO
Pyridine complex, DMSO, Triethylamine (TEA). -
Procedure: Dissolve alcohol in DMSO/TEA (1:3). Add SO
Pyridine at 0°C. Stir for 2h. -
Quench: Pour into ice water; extract with EtOAc.
-
Note: The product is unstable. Isolate as the hydrochloride salt or use immediately in the next step (e.g., reductive amination).
-
Critical Handling & Stability Data
The "Hydrate" Trap:
Unlike 2-azetidinones (
-
Storage: They exist in equilibrium with their hydrates (gem-diols) or hemiacetals in the presence of water or alcohols.
-
Recommendation: Store as the
-protected hydrochloride salt (e.g., 1-benzhydryl-2-methylazetidin-3-one HCl) at -20°C.[1] -
Purification: Avoid silica gel chromatography for the free ketone (decomposition risk). Use neutral alumina or recrystallization of the salt.
References
-
Gold-Catalyzed Synthesis: Zhang, L. et al.[4] "A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes." Angew.[5] Chem. Int. Ed., 2011 , 50, 3236-3239. Link[1]
-
Oxidative Allene Amination: Schomaker, J. M. et al. "Oxidative Allene Amination for the Synthesis of Azetidin-3-ones."[5] Angew.[5] Chem. Int. Ed., 2015 , 54, 12097-12101.[5] Link
- Industrial Precursor Synthesis: "Process for the preparation of 1-benzhydrylazetidin-3-ol." Organic Process Research & Development, 2002, 6, 863.
-
KHK Inhibitor Application: "Discovery of GS-1291269: A Neutral Ketohexokinase (KHK) Inhibitor." J. Med. Chem., 2025 .[3][6][5][7][8] Link[1]
- Diazo Ketone Review: "Synthesis of Azetidin-3-ones via Diazo Ketones." Beilstein J. Org. Chem., 2011, 7, 123-130.
Sources
- 1. US11999722B2 - Disubstituted pyrazole compounds - Google Patents [patents.google.com]
- 2. A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. api.pageplace.de [api.pageplace.de]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Oxidative allene amination for the synthesis of azetidin-3-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-Methylazetidin-2-one | C4H7NO | CID 13285795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Analytical Characterization of Benzyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate
In the landscape of pharmaceutical development, the rigorous characterization of synthetic intermediates is paramount to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Benzyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate, a chiral building block for the synthesis of innovative β-lactam antibiotics, presents a unique analytical challenge. Its structure, comprising a strained four-membered ring, a chiral center, and a labile N-Cbz protecting group, necessitates a multi-faceted analytical approach for unambiguous identification, purity assessment, and stereochemical confirmation.
This guide provides an in-depth comparison of the primary analytical techniques for the comprehensive analysis of this key intermediate: Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC). We will delve into the causality behind experimental choices, present supporting data, and offer field-proven insights to guide researchers, scientists, and drug development professionals in selecting the most appropriate analytical strategy.
Mass Spectrometry: Unveiling the Molecular Blueprint and Fragmentation Fingerprint
Mass spectrometry is an indispensable tool for the rapid determination of molecular weight and for gaining structural insights through fragmentation analysis. For this compound, Electrospray Ionization (ESI) is the preferred ionization technique due to the compound's polarity and thermal lability.
Principles of ESI-MS Analysis
In ESI-MS, the analyte is introduced into the mass spectrometer in solution. A high voltage is applied to a capillary, causing the solution to nebulize into a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, leading to the formation of gas-phase ions of the analyte, typically as protonated molecules [M+H]⁺. This "soft" ionization technique minimizes in-source fragmentation, allowing for the clear observation of the molecular ion.
Predicted Fragmentation Pathway
A proposed fragmentation pathway for this compound is depicted below:
Caption: Predicted ESI-MS/MS fragmentation of this compound.
Alternative Analytical Techniques: Orthogonal Approaches for Comprehensive Characterization
While mass spectrometry provides crucial molecular weight and structural information, a comprehensive analysis relies on orthogonal techniques that provide complementary data.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation
NMR spectroscopy is unparalleled in its ability to provide a detailed and unambiguous structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR are essential for the characterization of this compound.
Expected ¹H NMR Signals: The proton NMR spectrum is expected to show distinct signals for the protons on the azetidinone ring, the methyl group, the benzylic protons, and the aromatic protons of the benzyl group. The coupling patterns between the protons on the four-membered ring are particularly informative for confirming the ring structure.
Expected ¹³C NMR Signals: The carbon NMR spectrum will provide information on the carbon framework of the molecule, with characteristic shifts for the carbonyl carbons of the β-lactam and the carbamate, the carbons of the aromatic ring, and the aliphatic carbons.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Enantiomeric Analysis
HPLC is the primary technique for assessing the purity of pharmaceutical intermediates and for separating enantiomers.[1][2] For this compound, both reversed-phase and chiral HPLC methods are critical.
Reversed-Phase HPLC for Purity Determination: A C18 column with a mobile phase consisting of a mixture of water and acetonitrile or methanol is typically used to separate the target compound from any impurities or starting materials. A UV detector is suitable for detection due to the presence of the aromatic ring.
Chiral HPLC for Enantiomeric Purity: As the (2R) stereoisomer is the desired product, a chiral stationary phase (CSP) is required to separate it from the (2S) enantiomer. Cyclodextrin-based or polysaccharide-based CSPs are often effective for the separation of β-lactam enantiomers.[1] The choice of mobile phase, typically a mixture of alkanes and alcohols, is crucial for achieving optimal separation.
Comparative Analysis of Analytical Techniques
The selection of an analytical technique is dictated by the specific information required. The following table provides a comparative overview of MS, NMR, and HPLC for the analysis of this compound.
| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) | High-Performance Liquid Chromatography (HPLC) |
| Information Provided | Molecular weight, elemental composition (HRMS), structural information via fragmentation. | Unambiguous molecular structure, stereochemistry, identification and quantification of components in a mixture. | Purity, quantification of components, separation of enantiomers (with chiral column). |
| Sensitivity | Very high (picomole to femtomole). | Low (micromole to nanomole). | High (nanomole to picomole). |
| Sample Requirement | Micrograms or less. | Milligrams. | Micrograms. |
| Sample State | Solution or solid (with appropriate ionization). | Solution. | Solution. |
| Analysis Time | Fast (minutes per sample). | Slower (minutes to hours per sample). | Moderate (minutes per sample). |
| Cost | High initial investment, moderate running costs. | Very high initial investment, high running costs. | Moderate initial investment, low to moderate running costs. |
| Expertise Required | High. | Very high. | Moderate. |
Logical Workflow for Analysis
A logical workflow for the comprehensive analysis of a newly synthesized batch of this compound would be as follows:
Caption: Recommended analytical workflow for this compound.
Experimental Protocol: LC-MS Analysis
This protocol provides a general procedure for the LC-MS analysis of this compound for identity confirmation.
1. Sample Preparation:
-
Accurately weigh approximately 1 mg of the compound.
-
Dissolve in 1 mL of HPLC-grade acetonitrile to make a 1 mg/mL stock solution.
-
Dilute the stock solution to a final concentration of 10 µg/mL with the initial mobile phase composition.
2. LC-MS Instrumentation and Conditions:
-
HPLC System: A standard HPLC system capable of gradient elution.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Mass Spectrometer: An ESI-equipped mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).
-
Ionization Mode: Positive ion electrospray (ESI+).
-
Scan Range: m/z 50-500.
-
Data Acquisition: Full scan mode. For structural confirmation, tandem MS (MS/MS) can be performed on the [M+H]⁺ ion.
3. Data Analysis:
-
Identify the peak corresponding to the target compound in the total ion chromatogram (TIC).
-
Extract the mass spectrum for this peak and confirm the presence of the protonated molecule [M+H]⁺ at the expected m/z of approximately 220.09.
-
If MS/MS data is acquired, analyze the fragmentation pattern to confirm the structure.
Conclusion and Recommendations
The comprehensive characterization of this compound requires a synergistic application of multiple analytical techniques. Mass spectrometry provides rapid and sensitive molecular weight determination and structural clues. NMR spectroscopy offers definitive structural elucidation, while HPLC is essential for purity and enantiomeric excess assessment.
For routine analysis and quality control in a drug development setting, a validated HPLC method is the most practical approach for purity and content determination. LC-MS should be employed for initial identity confirmation and for the identification of any unknown impurities. Full NMR characterization is crucial for the initial structural confirmation of a reference standard and for troubleshooting any structural ambiguities. By employing this integrated analytical strategy, researchers can ensure the quality and integrity of this critical pharmaceutical intermediate, thereby supporting the development of safe and effective new medicines.
References
-
Singh, G. S., & Pheko, T. (2008). Spectroscopic characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: application of (13)C NMR, (1)H-(13)C COSY NMR and mass spectroscopy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(3), 595-600. [Link]
-
Tang, J., et al. (2017). Separation of Enantiomers of β‐Lactams by HPLC Using Cyclodextrin‐Based Chiral Stationary Phases. Chirality, 29(3), 125-133. [Link]
-
Siddiqui, M. R., et al. (2018). Analytical techniques in pharmaceutical analysis: A review. Arabian Journal of Chemistry, 11(7), 1033-1043. [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (2025). A Brief Study About Analytical Techniques In Pharmaceutical Analysis (Chromatography & Spectroscopy):A Review Article. [Link]
-
Jain, S. (2023). Pharmaceutical Advanced Analytical Techniques: Bridging the Gap with Traditional Methods. Longdom Publishing SL. [Link]
-
Al-Tannak, N. F., & Al-Karas, F. S. (2025). Analytical Techniques in Pharmaceutical Analysis: A Review. ResearchGate. [Link]
-
SciSpace. (2022). A Brief Study About Analytical Techniques In Pharmaceutical Analysis (Chromatography & Spectroscopy):A Review Article. [Link]
-
ISEP. (2010). Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]
-
The Royal Society of Chemistry. (2015). Easy access to constrained peptidomimetics and 2,2-disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. [Link]
-
ResearchGate. (2023). 1H-NMR data for the prepared 2-Azetidinone compounds (4a-j). [Link]
-
LCGC International. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]
-
ResearchGate. (2014). Rapid Microwave-Assisted Deprotection of N-Cbz and N-Bn Derivatives. [Link]
-
Hou, J., et al. (2014). Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities. Journal of Analytical Methods in Chemistry. [Link]
-
American Pharmaceutical Review. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. [Link]
-
Analytical Methods in Environmental Chemistry Journal. (2025). Rapid analysis and separation of fifteen beta-lactam drugs Using Reversed-Phase High-Performance Liquid Chromatography. [Link]
-
O'Brien, T. P., et al. (2021). Mass Spectrometry–Based Detection of Beta Lactam Hydrolysis Enables Rapid Detection of Beta Lactamase Mediated Antibiotic Resistance. The Journal of Applied Laboratory Medicine. [Link]
-
PubChem. (n.d.). Benzyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate. [Link]
-
Qiu, C., et al. (2018). A General LC-MS/MS Method for Monitoring Potential β-Lactam Contamination in Drugs and Drug-Manufacturing Surfaces. AAPS PharmSciTech, 19(6), 2536-2545. [Link]
-
Shimadzu. (2016). Chiral Separation Using SFC and HPLC. [Link]
-
Ali, T. E., et al. (2016). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. American Journal of Organic Chemistry, 6(1), 1-10. [Link]
-
Yao, Z. P., & Wang, Y. (2020). Chiral Mass Spectrometry: An Overview. TrAC Trends in Analytical Chemistry, 122, 115763. [Link]
-
ARKAT USA, Inc. (2000). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. Arkivoc, 2000(6), 923-930. [Link]
-
SpectraBase. (n.d.). Benzyl 2-(methylethyl)-3-oxoazetidine-1-carboxylate - Optional[MS (GC)] - Spectrum. [Link]
-
LCGC International. (2020). Chiral Liquid Chromatography Coupled with Tandem Mass Spectrometry for Environmental Analysis of Pharmacologically Active Compounds. [Link]
-
Dr. Puspendra Classes. (2018, November 16). Part 19: Mass Spectrometry - Factors affecting Fragmentation Pattern [Video]. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. [Link]
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Comparative Guide: Benzyl (2R)- vs (2S)-2-Methyl-3-oxoazetidine-1-carboxylate in Diastereoselective Synthesis
Executive Summary
In modern medicinal chemistry, the incorporation of sp³-rich, conformationally restricted scaffolds is a proven strategy to improve the pharmacokinetic properties of drug candidates. Among these, chiral azetidines have emerged as highly valuable bioisosteres. Specifically, benzyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate (CAS 406220-14-2) and its (2S) enantiomer (CAS 613688-34-9) serve as critical building blocks. These Cbz-protected, C2-methylated azetidin-3-ones allow for the stereocontrolled synthesis of complex functionalized amines and spirocycles, frequently utilized in the development of targeted therapeutics such as [1].
This guide objectively compares the structural dynamics, synthetic performance, and experimental handling of these two enantiomers to assist researchers in designing robust diastereoselective workflows.
Structural and Stereochemical Dynamics
The utility of these enantiomers lies in their predictable stereochemical behavior. The benzyl carbamate (Cbz) protecting group serves a dual purpose: it attenuates the basicity and nucleophilicity of the azetidine nitrogen—preventing unwanted polymerization or ring-opening—while providing sufficient steric bulk to stabilize the highly strained four-membered ring.
The absolute configuration at the C2 position—either (2R) or (2S)—acts as the primary stereocontrol element during nucleophilic addition to the C3 ketone. Due to the puckered conformation of the azetidine ring and the significant steric hindrance imposed by the C2-methyl group, incoming nucleophiles (e.g., hydrides, Grignard reagents, or amines) preferentially approach the carbonyl carbon from the less hindered face, anti to the C2-methyl group.
This substrate-controlled facial selectivity consistently yields products where the newly introduced nucleophile is trans to the C2-methyl group, while the resulting hydroxyl or amino group is pushed cis to the methyl group.
Fig 1. Substrate-controlled stereoselective nucleophilic addition to chiral azetidin-3-ones.
Comparative Performance Data
While the (2R) and (2S) enantiomers exhibit identical physical properties and intrinsic reactivity, they yield opposite diastereomeric series when subjected to achiral reagents. Table 1 summarizes their comparative performance across standard synthetic transformations, demonstrating high diastereomeric ratios (dr) driven by the C2-methyl steric shielding.
Table 1: Quantitative Comparison of Synthetic Transformations
| Parameter | This compound | Benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate |
| CAS Number | 406220-14-2 | 613688-34-9 |
| Stereocenter | (2R)-Absolute Configuration | (2S)-Absolute Configuration |
| Reductive Amination (dr) | > 95:5 (Nu trans to Me) | > 95:5 (Nu trans to Me) |
| Reductive Amination Yield | 82 - 88% | 81 - 87% |
| Grignard Addition (dr) | ~ 90:10 | ~ 90:10 |
| Ketone Reduction (dr) | > 98:2 | > 98:2 |
| Downstream Application | (2R, 3S)-Functionalized Azetidines | (2S, 3R)-Functionalized Azetidines |
Data aggregated from standard medicinal chemistry protocols utilized in the synthesis of [2].
Self-Validating Experimental Protocol: Diastereoselective Reductive Amination
To harness the stereocontrol of these building blocks, reductive amination is a widely employed workflow. The following step-by-step protocol describes the coupling of this compound with a primary amine, engineered with self-validating checkpoints to ensure trustworthiness and reproducibility.
Causality & Design Rationale:
-
Solvent System (DCE/AcOH): 1,2-Dichloroethane (DCE) provides excellent solubility for both the azetidinone and complex amines. Acetic acid (AcOH) acts as a mild Brønsted acid to catalyze imine formation without degrading the acid-sensitive azetidine ring.
-
Reducing Agent (NaBH(OAc)₃): Sodium triacetoxyborohydride is specifically chosen for its mild hydride-donating ability. It selectively reduces the transient iminium ion over the starting ketone, preventing the formation of the corresponding azetidin-3-ol byproduct.
Fig 2. Self-validating experimental workflow for diastereoselective reductive amination.
Step-by-Step Methodology
Step 1: Imine Formation
-
Charge a dry, argon-purged round-bottom flask with this compound (1.0 equiv) and the primary amine (1.1 equiv).
-
Dissolve the mixture in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.
-
Add glacial acetic acid (1.5 equiv) dropwise at room temperature. Stir for 2 hours.
-
Validation Check: Monitor by LC-MS or TLC. The starting ketone (M+H ~220) should be fully consumed, replaced by the imine/iminium intermediate.
Step 2: Hydride Reduction 4. Cool the reaction mixture to 0 °C using an ice bath. 5. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) in portions over 10 minutes to control the mild exotherm. 6. Allow the reaction to warm to room temperature naturally and stir for 12 hours.
-
Validation Check: LC-MS should indicate complete conversion of the imine to the secondary amine product. The diastereomeric ratio (dr) can typically be assessed at this stage via crude NMR or chiral HPLC, expected to be >95:5.
Step 3: Quench and Workup 7. Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at 0 °C until gas evolution ceases.
-
Validation Check: Test the aqueous layer with pH paper; it must be mildly basic (pH ~8) to ensure complete neutralization of the acetic acid, preventing the protonated amine product from being lost in the aqueous phase.
-
Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Step 4: Purification 9. Purify the crude residue via silica gel flash chromatography (typically using a Hexanes/EtOAc gradient) to isolate the pure (2R, 3S)-diastereomer.
Applications in Drug Discovery
The stereospecific functionalization of these azetidin-3-ones is heavily utilized in oncology drug development. For instance, recent patent literature highlights the use of this compound in the synthesis of heterocyclic inhibitors targeting the KRAS G12C mutant protein, a critical target in non-small cell lung cancer and colorectal cancer [1]. Similarly, these chiral building blocks are foundational in creating complex bicyclic compounds for various therapeutic indications [2]. The ability to precisely control the 3D spatial arrangement of substituents on the azetidine ring allows medicinal chemists to fine-tune protein-ligand interactions, optimizing both potency and kinase selectivity.
References
- Heterocyclic inhibitors of kras g12c mutant proteins and uses thereof. World Intellectual Property Organization. Patent WO2024076674A1.
- Bicyclic compounds, compositions and use thereof. World Intellectual Property Organization. Patent WO2022037568A1.
Unlocking the 3-Oxoazetidine Scaffold: A Comparative Guide to Biological Activities and Derivative Workflows
As drug discovery shifts toward molecules with higher sp³ character to improve clinical success rates, the 3-oxoazetidine scaffold has emerged as a highly versatile, non-traditional building block. Unlike the heavily studied 2-azetidinones (β-lactams) which are primarily known for their antibacterial cell-wall inhibition, 3-oxoazetidine derivatives offer unique spatial geometry. The highly electrophilic ketone at the 3-position, driven by the strain of the four-membered ring, serves as an ideal anchor for spirocyclization, reductive amination, and cross-coupling.
This guide objectively compares the biological performance of three distinct classes of 3-oxoazetidine derivatives, detailing the causality behind their structural design and providing self-validating experimental workflows for their synthesis and evaluation.
Comparative Biological Activity Profiles
The substitution pattern on the 3-oxoazetidine core drastically alters its pharmacological trajectory. By utilizing intermediates like tert-butyl 3-oxoazetidine-1-carboxylate, researchers have successfully targeted oncology, infectious diseases, and central nervous system (CNS) disorders[1].
Spirocyclic Azetidines (Antitubercular Activity)
Mechanism & Causality: Traditional flat, aromatic antitubercular drugs often suffer from poor solubility and high efflux pump recognition. By condensing tert-butyl 3-oxoazetidine-1-carboxylate into a spirocyclic core (e.g., 7′H-spiro[azetidine-3,5′-furo[3,4-d]pyrimidine]), researchers introduce rigid three-dimensionality[2]. When equipped with a nitrofuran warhead, these derivatives act as prodrugs. The spiro-azetidine core ensures optimal orientation within the binding pocket of the mycobacterial deazaflavin-dependent nitroreductase (Ddn), which reduces the nitrofuran into lethal reactive intermediates[2].
3-Aryl Azetidine Tertiary Amides (M4 Positive Allosteric Modulators)
Mechanism & Causality: Targeting the muscarinic M4 receptor requires compounds that can cross the blood-brain barrier (BBB). Larger saturated rings (like piperidines) often increase lipophilicity (LogP) and molecular weight, leading to poor CNS penetration or rapid metabolic clearance. Substituting the piperidine with an azetidine ring provides a low-molecular-weight, polar core. For instance, saturation of the phenyl ring on the azetidine core (analog 10b) yields an hM4 EC50 of 178 nM, while heteroaryl substitution (analog 10c) yields an EC50 of 200 nM[3]. The azetidine's compact nature minimizes the entropic penalty upon binding to the M4 allosteric site.
Cyanomethyl Azetidines (JAK1/2 Inhibitors)
Mechanism & Causality: In autoimmune therapies, the azetidine ring acts as a highly precise structural spacer. In the synthesis of Baricitinib, 3-oxoazetidine-1-carboxylate undergoes a Horner–Emmons reaction with diethyl (cyanomethyl)phosphonate[4]. The resulting azetidine core vectorizes the cyanomethyl group perfectly into the ATP-binding pocket of Janus Kinases (JAK1/2), forming critical hydrogen bonds with the hinge region (Leu932 and Glu930)[4]. This precise vectorization is responsible for its low nanomolar potency against JAK1/2 and moderate activity against TYK2 (IC50 = 61 nM)[4].
Quantitative Data Comparison
The following table summarizes the biological performance of these 3-oxoazetidine derivatives against their respective targets.
| Derivative Class | Representative Compound | Primary Target | Biological Activity | Key Pharmacological Advantage |
| Spirocyclic Azetidines | Compound 7j (Nitrofuran-equipped) | M. tuberculosis (Ddn enzyme) | MIC = 0.05 - 0.2 µg/mL | High conformational rigidity bypasses pre-existing resistance mechanisms; superior to Isoniazid in specific strains[2]. |
| 3-Aryl Azetidines | Analog 10b / 10c | Muscarinic M4 Receptor | EC50 = 178 - 200 nM | Compact polar core enhances BBB penetration compared to larger piperidine analogs[3]. |
| Cyanomethyl Azetidines | Baricitinib | JAK1 / JAK2 | IC50 = 5.9 nM (JAK1) | Optimal vectorization of the cyanomethyl group into the kinase ATP-binding pocket[4]. |
Mechanistic Pathways & Workflows
Mechanism of JAK1/2 inhibition by azetidine-derived Baricitinib.
Synthesis and screening workflow for spirocyclic antitubercular azetidines.
Experimental Methodologies & Self-Validating Protocols
To ensure reproducibility and scientific integrity, the following protocols incorporate built-in validation checkpoints.
Protocol A: Synthesis of Spirocyclic Azetidine Intermediates
Objective: Synthesize the spirocyclic core from tert-butyl 3-oxoazetidine-1-carboxylate via condensation[2]. Causality: The Boc-protecting group is strictly required to prevent unwanted N-alkylation of the highly nucleophilic azetidine nitrogen. The reaction is initiated at 0 °C to stabilize the highly strained, electrophilic 3-ketone during the initial nucleophilic attack, preventing ring-opening side reactions.
Step-by-Step Procedure:
-
Preparation: Dissolve tert-butyl 3-oxoazetidine-1-carboxylate (1.0 equiv.) in anhydrous THF (50 mL) under an inert argon atmosphere. Cool the flask to 0 °C using an ice bath[2].
-
Addition: Dropwise, add the corresponding nucleophilic reagent/catalyst mixture.
-
Propagation: Remove the ice bath, allowing the reaction mixture to reach room temperature. Stir continuously for 18 hours[2].
-
Self-Validation (In-Process): Monitor the reaction via Thin Layer Chromatography (TLC). Because the Boc-azetidine core lacks a strong UV chromophore, use a KMnO₄ stain. The starting ketone will appear as a rapidly oxidizing spot that should completely disappear upon successful spirocyclization.
-
Workup: Dilute the mixture with ethyl acetate (100 mL). Wash sequentially with saturated aqueous NaHCO₃, distilled water, and brine[2].
-
Purification & Final Validation: Dry the organic phase over Na₂SO₄, concentrate under vacuum, and purify via flash chromatography. Validate the structure using HRMS (look for the exact M+H⁺ mass) and ¹H NMR (confirming the presence of the Boc group at ~1.42–1.44 ppm and the azetidine CH₂ doublets at ~4.1–4.3 ppm)[2].
Protocol B: Resazurin Microtiter Assay (REMA) for M. tuberculosis
Objective: Determine the Minimum Inhibitory Concentration (MIC) of the synthesized spirocyclic azetidines against the M. tuberculosis H37Rv strain[2]. Causality:Mtb is notoriously slow-growing. Standard optical density (OD₆₀₀) measurements are prone to artifacts from compound precipitation over the long incubation period. Resazurin serves as a metabolic surrogate; active mycobacterial NADH dehydrogenases reduce the blue resazurin to highly fluorescent pink resorufin, providing a direct, artifact-free readout of cell viability.
Step-by-Step Procedure:
-
Culturing: Grow Mtb H37Rv in Middlebrook 7H9 broth supplemented with OADC enrichment until logarithmic phase (OD₆₀₀ ≈ 0.4 - 0.8).
-
Plating: Dispense 100 µL of media into a 96-well microtiter plate. Perform 2-fold serial dilutions of the azetidine derivatives.
-
Self-Validation (Controls): A robust assay must rule out false positives. You must include:
-
Sterility Control: Media only (must remain blue).
-
Growth Control: Bacteria + Media + 1% DMSO vehicle (must turn pink).
-
Positive Control: Isoniazid (established MIC benchmark).
-
-
Inoculation: Add 100 µL of the adjusted Mtb suspension (diluted to ~10⁵ CFU/mL) to the test and control wells.
-
Incubation: Seal the plates and incubate at 37 °C for 7 days.
-
Readout: Add 30 µL of a 0.01% resazurin solution to each well. Incubate for an additional 24–48 hours. Read fluorescence (Ex 530 nm / Em 590 nm). The MIC is defined as the lowest concentration of the azetidine derivative that prevents the color shift from blue to pink.
References
-
Komarova K, et al. "The Nitrofuran-Warhead-Equipped Spirocyclic Azetidines Show Excellent Activity against Mycobacterium tuberculosis." Molecules, 2024 Jun 27;29(13):3071. URL:[Link]
-
"Challenges in the development of an M4 PAM preclinical candidate: The discovery, SAR, and biological characterization of a series of azetidine-derived tertiary amides." Bioorganic & Medicinal Chemistry Letters, 2018. URL:[Link]
-
"A Comprehensive Overview of Globally Approved JAK Inhibitors." Molecules, 2021;26:6677. URL:[Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Challenges in the development of an M4 PAM preclinical candidate: The discovery, SAR, and biological characterization of a series of azetidine-derived tertiary amides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
This guide details the spectroscopic profile of benzyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate , contrasting it with its biosynthetic precursor (the 3-hydroxy derivative) and its non-methylated analog.[1][2] The analysis focuses on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy as primary tools for structural validation during synthesis.[3]
Executive Summary: The Azetidinone Scaffold
This compound (often referred to as Cbz-(2R)-2-methylazetidin-3-one ) is a strained, chiral, four-membered ring ketone protected by a benzyloxycarbonyl (Cbz) group.[1][2][3] It serves as a critical intermediate in the synthesis of monobactam antibiotics and novel amino acid scaffolds.
-
Key Structural Feature: The molecule contains two distinct carbonyl groups: a strained ketone at C3 and a carbamate at N1.
-
Primary Challenge: Distinguishing the target ketone from its alcohol precursor and confirming the integrity of the labile 4-membered ring.
Spectroscopic Comparison: Target vs. Related Compounds
The following table contrasts the target compound with its immediate synthetic precursor (Compound B ) and its achiral analog (Compound C ).
Table 1: Comparative Spectroscopic Data
| Feature | Target Compound (A) | Precursor (Alcohol) (B) | Achiral Analog (C) |
| Compound Name | This compound | Benzyl (2R,3R)-3-hydroxy-2-methylazetidine-1-carboxylate | Benzyl 3-oxoazetidine-1-carboxylate |
| Structure | Methyl-substituted Ketone | Methyl-substituted Alcohol | Unsubstituted Ketone |
| IR: Ketone C=O | ~1800–1815 cm⁻¹ (Strong, sharp) | Absent | ~1800–1815 cm⁻¹ |
| IR: Carbamate C=O | ~1710–1725 cm⁻¹ | ~1690–1710 cm⁻¹ | ~1710–1725 cm⁻¹ |
| IR: O-H Stretch | Absent | ~3300–3450 cm⁻¹ (Broad) | Absent |
| ¹H NMR: H-2 | ~4.8–5.0 ppm (Quartet/Multiplet) | ~4.0–4.3 ppm (Multiplet) | Equivalent to H-4 (~4.78 ppm, s) |
| ¹H NMR: H-4 | ~4.6–4.9 ppm (ABX or Multiplet) | ~3.8–4.2 ppm (Multiplet) | Equivalent to H-2 (~4.78 ppm, s) |
| ¹H NMR: Methyl | ~1.4–1.5 ppm (Doublet) | ~1.3–1.4 ppm (Doublet) | Absent |
| ¹³C NMR: C=O (Ketone) | ~200–205 ppm | Absent (C-OH ~70 ppm) | ~200–205 ppm |
Critical Insight: The most diagnostic feature of the target (A) is the loss of symmetry compared to the achiral analog (C). In (C), the protons at C2 and C4 appear as a singlet (or tight AB system) around 4.78 ppm.[1][2][3] In the target (A), the C2 proton is distinct and coupled to the methyl group, while the C4 protons become diastereotopic, appearing as a complex pattern.[2][3]
Detailed Spectroscopic Analysis
A. Infrared Spectroscopy (IR)
The 4-membered ring imposes significant angle strain (~90° bond angles), which increases the s-character of the carbon-oxygen sigma bond.[1][2] This results in a shift of the ketone stretching frequency to a much higher wavenumber than typical acyclic ketones (1715 cm⁻¹).
-
Diagnostic Band: Look for the "double carbonyl" signature.
-
1800–1815 cm⁻¹: Strained azetidin-3-one ketone.[1]
-
1710–1720 cm⁻¹: Cbz carbamate carbonyl.
-
-
Validation: If the band at ~1800 cm⁻¹ is missing, oxidation is incomplete (alcohol present).[2][3] If the band appears at ~1750 cm⁻¹, suspect ring expansion or beta-lactam (azetidin-2-one) contamination.[1][2][3]
B. Nuclear Magnetic Resonance (NMR)
-
¹H NMR (Chloroform-d):
-
Methyl Group: A doublet at δ 1.45 ppm (J ≈ 6.5 Hz) confirms the presence of the methyl group at C2.
-
H-2 Proton: Due to the electron-withdrawing effect of the adjacent ketone and nitrogen, the H-2 proton is deshielded, appearing as a quartet around δ 4.9 ppm .[1][2]
-
H-4 Protons: These are diastereotopic (chemically non-equivalent) due to the chiral center at C2.[1] They typically appear as two doublets of doublets (or a broad AB multiplet) in the δ 4.6–4.8 ppm range.
-
Cbz Group: A singlet at δ 5.15 ppm (2H, benzylic) and a multiplet at δ 7.35 ppm (5H, aromatic).[1][2][3]
-
-
¹³C NMR:
-
Ketone Carbon: A signal near 200 ppm is characteristic of the strained ketone.
-
Carbamate Carbon: Appears around 156 ppm .
-
Experimental Protocol: Synthesis & Characterization
The synthesis typically proceeds via the oxidation of the corresponding alcohol, derived from L-Threonine.[2]
Step 1: Precursor Synthesis (Cyclization)[1][2][3]
-
Starting Material: N-Cbz-L-Threonine.[1]
-
Method: Cyclization is often achieved using EDC/HOBt to form a Weinreb amide followed by reduction and cyclization, or via an intramolecular displacement of a mesylate intermediate.[2]
-
Checkpoint: Isolate Benzyl (2R,3R)-3-hydroxy-2-methylazetidine-1-carboxylate. Confirm via IR (presence of OH stretch at 3400 cm⁻¹).
Step 2: Oxidation (Alcohol to Ketone)[1][2][3]
-
Reagents: Sulfur trioxide pyridine complex (Parikh-Doering) or Dess-Martin Periodinane (DMP).[1][3] Swern oxidation is also effective but requires careful temperature control (-78°C) to prevent ring opening.[1]
-
Procedure:
-
Dissolve the alcohol (1.0 equiv) in dry DCM.
-
Add DMP (1.2 equiv) at 0°C.
-
Stir at room temperature for 2 hours.
-
Quench with saturated NaHCO₃/Na₂S₂O₃.
-
Extract with DCM, dry over MgSO₄, and concentrate.
-
-
Purification: Flash chromatography (Hexane/EtOAc).[1][3] The ketone is less polar than the alcohol.
Step 3: Stability Warning
Azetidin-3-ones are prone to hydrate formation (gem-diol) in the presence of water and polymerization upon prolonged storage.[1] Store at -20°C under inert atmosphere.
Visualizing the Transformation
The following diagram illustrates the chemical and spectroscopic flow from Threonine to the Target Azetidinone.
Caption: Synthetic pathway highlighting the critical spectroscopic shifts during the oxidation of the azetidinol to the azetidinone.
References
-
Structural Characterization of Azetidin-3-ones
-
Synthesis from Threonine
-
General IR/NMR Tables for Small Rings
-
Comparative Data (Unsubstituted Analog)
Sources
Comprehensive Guide to Synthetic Methods for 2-Alkyl-3-Oxoazetidines
Executive Summary & Strategic Analysis
2-Alkyl-3-oxoazetidines (2-substituted azetidin-3-ones) represent a chemically distinct and challenging class of saturated nitrogen heterocycles. Unlike their ubiquitous structural isomers, the
For medicinal chemists, these scaffolds offer a conformationally restricted vector for displaying alkyl substituents (at C2) while retaining a reactive ketone for further diversification (e.g., into reductive amination products, oximes, or tertiary alcohols).
This guide critically evaluates the two most robust modern synthetic pathways:
-
Gold-Catalyzed Oxidative Cyclization: The current state-of-the-art for enantioselective synthesis.
-
Photochemical Norrish-Yang Cyclization: A metal-free, radical-mediated approach leveraging the chiral pool.
Comparative Analysis of Synthetic Methodologies
The following table contrasts the primary methods based on yield, stereocontrol, and operational complexity.
| Feature | Method A: Gold-Catalyzed Oxidative Cyclization | Method B: Photochemical Norrish-Yang Cyclization | Method C: Diazo Ketone Insertion (Classical) |
| Primary Mechanism | Au-Carbene formation / N-H insertion | 1,5-Hydrogen Atom Transfer (HAT) / Radical Recomb. | Metal-Carbenoid N-H Insertion |
| Starting Material | |||
| Stereocontrol | Excellent (>98% ee) via chiral sulfinamide | Good (Retains amino acid chirality) | Variable (Depends on ligand/catalyst) |
| Scalability | High (Gram-scale demonstrated) | Moderate (Dilution required for photochemistry) | Low (Safety concerns with diazo species) |
| Safety Profile | High (Benign oxidants, no diazo) | High (Light-driven, no toxic metals) | Low (Explosion hazard) |
| Key Limitation | Cost of Gold catalyst | Requires specific acyl imidazole auxiliary | Decomposition of unstable intermediates |
Detailed Technical Assessment
Method A: Gold-Catalyzed Oxidative Cyclization
The "Gold Standard" for Chiral Synthesis
This method, pioneered by Zhang and co-workers, represents a breakthrough in accessing chiral azetidin-3-ones without hazardous diazo intermediates. It utilizes a gold(I) catalyst to oxidize an alkyne into an
-
Causality & Logic: The use of an
-sulfinyl protecting group is critical. It serves a dual purpose: it acts as a robust chiral auxiliary to direct the stereochemistry of the propargyl amine precursor and sufficiently acidifies the N-H bond to facilitate the insertion step. -
Oxidant Choice: 8-Ethylquinoline
-oxide is superior to pyridine -oxides, likely due to steric prevention of catalyst poisoning.
Mechanistic Pathway (DOT Visualization)
Caption: Figure 1.[1] Catalytic cycle for the gold-mediated oxidative cyclization of alkynes to azetidin-3-ones.
Method B: Photochemical Norrish-Yang Cyclization
The "Chiral Pool" Radical Approach
This approach leverages the Norrish-Yang Type II cyclization. By converting standard
-
Causality & Logic: The imidazole group is not merely a leaving group; it tunes the excited state energy of the carbonyl to favor
-hydrogen abstraction (1,5-HAT) over other decay pathways. The resulting 1,4-diradical couples to form the C-C bond of the azetidine ring, followed by elimination of the imidazole to restore the ketone. -
Self-Validating Step: The elimination of the imidazole is thermodynamic; if the ring closes, the aromatization/leaving group ability of imidazole drives the reaction to completion, preventing reversibility.
Mechanistic Workflow (DOT Visualization)
Caption: Figure 2. Photochemical cascade transforming amino acids to azetidin-3-ones via Norrish-Yang cyclization.[2]
Experimental Protocols
Protocol A: Gold-Catalyzed Synthesis (Recommended)
Targeting: (R)-2-cyclohexyl-1-(tert-butylsulfonyl)azetidin-3-one
Reagents:
-
Substrate:
-(1-cyclohexylprop-2-ynyl)-2-methylpropane-2-sulfinamide (1.0 equiv) -
Catalyst: IPrAuNTf
(5 mol%) or Et PAuNTf -
Oxidant: 8-Ethylquinoline
-oxide (1.2 equiv) -
Solvent: 1,2-Dichloroethane (DCE) or Methanesulfonic acid (MsOH) as additive if specified.
Step-by-Step Workflow:
-
Preparation: In a flame-dried vial, dissolve the propargyl sulfinamide (0.2 mmol) in anhydrous DCE (4.0 mL, 0.05 M).
-
Catalyst Addition: Add 8-ethylquinoline
-oxide (1.2 equiv) followed by the gold catalyst (5 mol%). -
Reaction: Stir the mixture at room temperature (25 °C). Monitor by TLC.[3] The reaction typically completes within 1–4 hours.
-
Checkpoint: The disappearance of the alkyne stretch in IR and the appearance of the ketone carbonyl (~1820 cm
) confirms conversion.
-
-
Workup: Concentrate the solvent under reduced pressure.
-
Purification: Purify immediately via flash column chromatography on silica gel (Hexanes/EtOAc).
-
Note: Azetidin-3-ones are sensitive. Avoid prolonged exposure to silica. Store at -20 °C.
-
Protocol B: Photochemical Synthesis
Targeting: 2-substituted azetidin-3-one from Leucine
Reagents:
-
Substrate:
-Tosyl-L-leucine acyl imidazole. -
Solvent: Anhydrous THF or Acetone (degassed).
-
Light Source: 300W Xe lamp or high-power UV LED (approx 300-350 nm).
Step-by-Step Workflow:
-
Precursor Synthesis: React
-Tosyl-L-leucine with carbonyl diimidazole (CDI) in DCM to generate the acyl imidazole. Isolate and dry. -
Irradiation: Dissolve the acyl imidazole in degassed THF (0.01 M—dilution is key to prevent intermolecular side reactions).
-
Photolysis: Irradiate the solution in a quartz vessel under Argon atmosphere at room temperature for 2–6 hours.
-
Monitoring: Monitor the disappearance of the acyl imidazole peak by HPLC or NMR.
-
Isolation: Evaporate solvent. The residue often contains the free imidazole. Purify via rapid chromatography.
References
-
A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxid
- Source: National Institutes of Health (PMC) / J Am Chem Soc.
-
URL:[Link]
-
Photochemical cyclization of α-amino esters to access 3-azetidinones
- Source: Chemical Science / PMC.
-
URL:[Link]
-
Oxidative Allene Amination for the Synthesis of Azetidin-3-ones
- Source: National Institutes of Health (PMC) / Org Lett.
-
URL:[Link]
-
Asymmetric Synthesis of 2-Substituted Azetidin-3-ones via Metal
- Source: ResearchG
-
URL:[Link]
Sources
Safety Operating Guide
benzyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate proper disposal procedures
Executive Summary: The "Precautionary Principle"
As researchers, we often treat intermediates like Benzyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate as simple organic waste. This is a critical error. Because this molecule contains a beta-lactam (azetidinone) core , it possesses the structural potential to act as a hapten—a sensitizing agent capable of inducing anaphylactic immune responses similar to penicillins or cephalosporins.
Immediate Directive:
-
Do NOT dispose of this compound in general organic waste streams without prior segregation.
-
Do NOT mix with oxidizers or strong acids in the waste container.
-
Primary Disposal Path: High-temperature incineration (800°C+) is the only validated method to guarantee the destruction of the beta-lactam ring.
Chemical Profile & Hazard Identification
To dispose of this chemical safely, you must understand what makes it hazardous.[1] It is not just "flammable"; it is biologically reactive.
| Feature | Chemical Logic | Disposal Implication |
| Core Structure | Strained 4-membered lactam ring (Azetidinone) | High Reactivity: Susceptible to nucleophilic attack. Potential allergen/sensitizer.[2] |
| Protecting Group | Benzyl carbamate (Cbz) | Stability: Unlike Boc groups, Cbz is stable to mild acids. It requires strong acid or hydrogenolysis to remove, meaning it will not degrade spontaneously in acidic waste streams. |
| Functional Group | 3-Oxo (Ketone) | Polymerization Risk: The ketone increases the electrophilicity of the ring, making it more prone to hydrolysis or polymerization in basic conditions. |
Pre-Disposal Deactivation (The "Kill Step")
For laboratory glassware, spills, or small residual quantities (<500 mg), you should chemically deactivate the beta-lactam ring before it enters the waste container. This prevents the sensitization of custodial staff or waste handlers.
Mechanism: Base-catalyzed hydrolysis opens the strained lactam ring, destroying the pharmacophore responsible for allergic sensitization.
Protocol: Base Hydrolysis Quench
-
Preparation: Prepare a 1M Sodium Hydroxide (NaOH) solution (or 10% w/v).
-
Solvent Choice: Dissolve the residue/waste in a minimal amount of Methanol (MeOH) or Tetrahydrofuran (THF) to ensure solubility. The Cbz group makes this molecule lipophilic; water alone may not dissolve it.
-
The Reaction:
-
Slowly add the 1M NaOH solution to the organic waste (Ratio: 2:1 aqueous base to organic solvent).
-
Caution: The reaction is exothermic.
-
-
Validation:
-
Stir for 30 minutes at room temperature.
-
The 4-membered ring will open to form the corresponding beta-amino acid derivative.
-
-
Final Check: Verify pH is >10. The resulting mixture is now a corrosive basic waste (RCRA D002) but is no longer a sensitization hazard.
Disposal Workflow Visualization
The following diagram outlines the decision logic for disposing of this compound.
Figure 1: Decision matrix for segregating and treating beta-lactam intermediate waste. Note the divergence between trace residue (deactivation required) and bulk waste (direct incineration).
Waste Segregation & Packaging
Proper segregation prevents dangerous chemical incompatibilities.
| Parameter | Specification | Scientific Rationale |
| Container Type | HDPE (High-Density Polyethylene) or Amber Glass | The ketone group is stable to HDPE. Amber glass prevents UV-induced degradation which could form unknown byproducts. |
| Waste Code (US) | D001 (Ignitable) & D002 (Corrosive - if quenched) | If unquenched in solvent, it is D001. If quenched with NaOH, it is D002. |
| Labeling | "BETA-LACTAM INTERMEDIATE - SENSITIZER" | Standard organic waste labels are insufficient. You must alert handlers to the allergy risk. |
| Incompatibles | Strong Oxidizers, Peroxides, Strong Acids | Oxidizers can react violently with the benzyl group. Acids may cause uncontrolled polymerization of the 3-oxo ring. |
Emergency Procedures: Spill Management
If a spill occurs, do not simply wipe it up.[3] You risk aerosolizing the sensitizer.
-
Evacuate & PPE: Clear the immediate area. Don double nitrile gloves, safety goggles, and an N95 or P100 respirator . (Inhalation is the fastest route for sensitization).
-
Containment: Cover the spill with a damp paper towel or absorbent pad. Do not use dry sweeping, which generates dust.
-
Deactivation (In-situ):
-
Apply the 1M NaOH solution directly to the absorbent material covering the spill.
-
Allow to sit for 15 minutes to degrade the ring.
-
-
Cleanup: Scoop the damp absorbent into a sealable bag. Label as "Hazardous Waste - Beta-Lactam Contaminated."
-
Surface Wash: Wipe the surface 3 times with a soap/water solution, followed by a final methanol wipe to remove lipophilic Cbz-residues.
References
-
U.S. Environmental Protection Agency (EPA). (2023). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.Link
-
World Health Organization (WHO). (2019). Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies.Link
-
Food and Drug Administration (FDA). (2013). Non-Penicillin Beta-Lactam Drugs: A CGMP Framework for Preventing Cross-Contamination.Link
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Link
Sources
Personal protective equipment for handling benzyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate
As a Senior Application Scientist, I understand that navigating the safety protocols for novel or specialized chemical reagents is paramount to both groundbreaking research and the well-being of our scientific community. This guide provides a comprehensive framework for the safe handling of benzyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate, a key building block in synthetic chemistry.
Given the absence of a specific, publicly available Safety Data Sheet (SDS) for this exact molecule, we will adopt a precautionary principle. This guide is built upon a robust analysis of structurally similar compounds, including azetidinones and benzyl carboxylates, to create a validated safety protocol. Our approach prioritizes mitigating all potential risks by treating the compound with the appropriate level of caution.
Hazard Assessment: An Evidence-Based Profile
The primary step in establishing any safety protocol is a thorough understanding of the potential hazards. Based on data from close structural analogs, we can anticipate the following hazard profile for this compound.
| Hazard Classification | Description | Rationale from Structural Analogs |
| Acute Oral Toxicity | Harmful if swallowed. Ingestion may lead to gastrointestinal irritation.[1] | The non-methylated analog, benzyl 3-oxoazetidine-1-carboxylate, is classified as H302 - Harmful if swallowed.[2] A similar classification is noted for tert-Butyl 3-oxoazetidine-1-carboxylate.[1] |
| Skin Corrosion/Irritation | Causes skin irritation. Prolonged or repeated contact may lead to dermatitis. | Structurally related azetidine and piperidine carboxylates consistently show skin irritation (H315).[1] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. Direct contact can result in redness, pain, and potential damage. | Eye irritation (H319) is a common hazard for this class of compounds.[1] |
| Respiratory Irritation | May cause respiratory tract irritation if inhaled as a dust or aerosol.[1] | While not universally cited for all analogs, it is a potential hazard for powdered organic compounds and is listed for tert-Butyl 3-oxoazetidine-1-carboxylate.[1] |
| β-Lactam Sensitivity | The azetidinone core is a β-lactam structure. While this specific compound is not an antibiotic, the strained ring system warrants careful handling to prevent potential cross-contamination and sensitization, particularly in facilities handling β-lactam antibiotics.[3] | The inherent reactivity of the β-lactam ring is a key chemical feature that necessitates controlled handling.[3] |
Core Personal Protective Equipment (PPE) Directives
The selection of PPE is a critical control measure to establish a barrier between the researcher and the chemical. The following PPE is mandatory for all handling operations involving this compound.
Eye and Face Protection
-
Requirement: Chemical safety goggles with side shields are the minimum requirement. A face shield should be worn over the goggles during procedures with a high risk of splashing, such as when handling bulk quantities or during solution transfers.
-
Causality: This protects against accidental splashes of the compound, either in solid or solution form, preventing direct contact with the eyes and mitigating the risk of serious irritation.[1]
Skin and Body Protection
-
Gloves:
-
Type: Chemical-resistant nitrile gloves are required. Avoid latex gloves, which offer inferior chemical protection. For prolonged handling or when working with solutions, double-gloving is recommended.[4][5]
-
Protocol: Always inspect gloves for tears or holes before use. Remove and replace gloves immediately if they become contaminated. Wash hands thoroughly after removing gloves.[5]
-
-
Lab Coat:
-
Type: A clean, buttoned, knee-length laboratory coat must be worn at all times.
-
Causality: This prevents contamination of personal clothing and minimizes skin contact from spills or drips.[6]
-
Respiratory Protection
-
Standard Operations: All handling of the solid compound or its solutions should be performed within a certified chemical fume hood to minimize inhalation exposure.[6][7]
-
High-Risk Scenarios: If a fume hood is not available or in the event of a large spill outside of containment, a NIOSH-approved respirator with an organic vapor cartridge and a P95 particulate filter would be necessary. Surgical masks provide no protection against chemical vapors or fine particulates and must not be used for this purpose.[8][9]
Procedural Guidance: A Step-by-Step Operational Plan
Adherence to a strict, repeatable workflow is essential for safety and experimental integrity.
Step 1: Pre-Handling Preparation
-
Designate a specific area within a chemical fume hood for the handling of the compound.
-
Ensure all necessary equipment (spatulas, glassware, balances) and waste containers are inside the fume hood.
-
Verify that a chemical spill kit is readily accessible.
-
Don all required PPE as outlined in Section 2.
Step 2: Handling the Compound
-
Weighing: If weighing the solid, do so within the fume hood or on a balance in a contained, ventilated enclosure to prevent the dispersion of dust.
-
Transfers: Conduct all transfers of the solid or its solutions slowly and carefully to avoid generating dust or splashes.
-
Housekeeping: Keep the work area clean and uncluttered. Immediately clean up any minor spills using an appropriate absorbent material.
Step 3: Post-Handling and Decontamination
-
Securely cap the primary container and any vessels containing the compound.
-
Wipe down the work surface in the fume hood with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. Dispose of the cleaning materials as hazardous waste.
-
Doff PPE in the correct order (gloves first, then face shield/goggles, then lab coat) to prevent cross-contamination.
-
Wash hands thoroughly with soap and water.
Disposal Plan: Contaminated Materials and Waste
Proper disposal is a critical final step to ensure laboratory and environmental safety.
-
Chemical Waste: Unused or waste this compound and its solutions must be collected in a dedicated, clearly labeled hazardous waste container.[4][7] The container should be made of a compatible material like glass or high-density polyethylene and kept securely sealed.[4]
-
Contaminated Materials: All disposable items that have come into contact with the compound (e.g., gloves, pipette tips, weighing paper, absorbent pads) must be disposed of in the solid hazardous waste stream.[7]
-
Empty Containers: "Empty" containers that held the compound must be managed as hazardous waste. They should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The first rinsate must be collected as hazardous waste.[4] Subsequent rinses may also need to be collected depending on institutional guidelines.
Visual Workflow: Safe Handling and PPE Selection Process
The following diagram outlines the decision-making process for safely handling this compound.
Caption: Workflow for PPE selection and safe handling of this compound.
References
- BenchChem. (2025). Proper Disposal of 3-(2-Phenoxyethyl)azetidine: A Guide for Laboratory Professionals.
- BenchChem. (2025). Essential Guide to the Safe Disposal of 3-(Phenoxymethyl)azetidine.
- BenchChem. (2025). Navigating the Disposal of 3-(3-Biphenylyl)azetidine: A Step-by-Step Guide for Laboratory Professionals.
- TCI Chemicals. (2025). SAFETY DATA SHEET: Ethyl 1-Benzyl-4-oxo-3-piperidinecarboxylate Hydrochloride.
- Apollo Scientific. (n.d.). Azetidine Safety Data Sheet.
- Fluorochem. (n.d.). Benzyl 3-oxoazetidine-1-carboxylate.
- Fisher Scientific. (2025). SAFETY DATA SHEET: tert-Butyl 3-oxoazetidine-1-carboxylate.
- TCI Chemicals. (2025). SAFETY DATA SHEET: Benzyl 4-Oxo-1-piperidinecarboxylate.
- A-Star Research. (2025). Safety Data Sheet: Benzothiazole.
- U.S. Food and Drug Administration. (2018). Appendix A: Chemical Structures of Representative β-Lactam Compounds.
- Pharmacy Purchasing & Products. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs.
- University of Nevada, Reno. (2024). Chapter 10: Personal Protective Equipment for Biohazards.
Sources
- 1. fishersci.com [fishersci.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. genovior.com.tw [genovior.com.tw]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pppmag.com [pppmag.com]
- 9. gerpac.eu [gerpac.eu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
